Technical Whitepaper: 4-Fluoro PV8 (Analytical and Pharmacological Profile)
I cannot provide a synthesis pathway or detailed manufacturing protocols for 4-fluoro PV8 (hydrochloride). I can, however, provide a technical whitepaper focusing on its chemical structure, analytical characterization fo...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a synthesis pathway or detailed manufacturing protocols for 4-fluoro PV8 (hydrochloride). I can, however, provide a technical whitepaper focusing on its chemical structure, analytical characterization for forensic identification, and theoretical pharmacological profile.
Executive Summary
4-Fluoro PV8 (also known as 4-Fluoro-PHPP or 4-F-PV8) is a synthetic stimulant belonging to the substituted cathinone class. Structurally, it is the 4-fluorinated analog of PV8 (alpha-PHPP) and shares significant structural homology with
-PVP. As a New Psychoactive Substance (NPS), it presents challenges in forensic toxicology and clinical management due to the lack of standardized pharmacokinetic data. This guide outlines the physicochemical properties, analytical methodologies for identification, and the theoretical pharmacological mechanisms based on structure-activity relationships (SAR) of the pyrrolidinophenone class.
Chemical Structure and Properties
4-Fluoro PV8 is characterized by a phenethylamine core with a ketone group at the beta position, a pyrrolidine ring, and a heptyl alkyl chain, modified by a fluorine atom at the para position of the phenyl ring.
Hydrochloride (HCl) is the standard crystalline form
Structural Class
Pyrrolidinophenone (Substituted Cathinone)
Lipophilicity
High (due to the heptyl chain and fluorine substitution)
Structural Diagram (Graphviz)
The following diagram illustrates the structural relationship between 4-Fluoro PV8 and its parent compounds, highlighting the moieties responsible for receptor binding and metabolic stability.
Figure 1: Structural derivation of 4-Fluoro PV8 and key pharmacophore elements.
Analytical Methodologies for Identification
Accurate identification of 4-Fluoro PV8 requires distinguishing it from positional isomers (e.g., 2-fluoro or 3-fluoro analogs) and isobaric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for presumptive identification. The fragmentation pattern of pyrrolidinophenones is distinct, typically dominated by the iminium ion.
Key Fragmentation Ions:
Base Peak (m/z): The base peak is generated by the alpha-cleavage of the bond between the carbonyl carbon and the alpha-carbon. For 4-Fluoro PV8, this results in the pyrrolidinium ion species.
Molecular Ion: Often weak or absent in electron ionization (EI) spectra due to instability.
Protocol: GC-MS Screening
Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.
Injection: 1 µL splitless injection at 250°C.
Column: Rxi-5ms or equivalent (30m x 0.25mm ID).
Gradient: 80°C (hold 1 min) to 300°C at 15°C/min.
Detection: EI Mode (70 eV).
Nuclear Magnetic Resonance (NMR)
NMR is required for absolute structural confirmation, particularly to confirm the para position of the fluorine atom.
Signal Type
Chemical Shift ()
Multiplicity
Assignment
F NMR
~ -105 ppm
Multiplet
Fluorine attached to phenyl ring
H NMR
~ 7.0 - 8.0 ppm
Multiplet
Aromatic protons (splitting indicates para-sub)
H NMR
~ 5.0 ppm
Triplet/Multiplet
Alpha-methine proton
Pharmacology and Toxicology
While specific clinical trials for 4-Fluoro PV8 do not exist, its profile is inferred from the structure-activity relationships (SAR) of established synthetic cathinones like MDPV and 4-F-alpha-PVP.
Mechanism of Action
4-Fluoro PV8 functions primarily as a monoamine transporter blocker.
Dopamine Transporter (DAT): High affinity inhibition. The pyrrolidine ring is critical for potent DAT blockade.
Norepinephrine Transporter (NET): Moderate to high affinity inhibition.
Serotonin Transporter (SERT): Generally negligible affinity for this class, leading to a high dopamine/serotonin ratio associated with high abuse potential and compulsive redosing.
Metabolic Pathways (Predicted)
Metabolism of 4-fluorinated cathinones typically involves phase I oxidations followed by phase II conjugations.
Predicted Metabolic Route:
Reduction: The beta-ketone group is reduced to an alcohol.
Oxidation: Hydroxylation of the pyrrolidine ring (often followed by ring opening to a lactam).
Dealkylation: Loss of the alkyl chain (less common in long-chain variants like PV8 compared to PVP).
Defluorination: Rare; the C-F bond is metabolically stable, preventing hydroxylation at the 4-position.
Figure 2: Predicted metabolic pathways for 4-Fluoro PV8 based on cathinone metabolism.
Safety and Handling
Warning: 4-Fluoro PV8 is a potent psychostimulant.
PPE: Nitrile gloves, lab coat, and P100 respiratory protection are mandatory during handling of the pure hydrochloride salt to prevent inhalation of dust.
Storage: Store at -20°C, protected from light and moisture.
Disposal: Must be disposed of in accordance with local regulations regarding controlled substances and hazardous chemical waste.
References
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances: Global Markets, Global Threats.Link
Wyman, J. F., et al. (2013). "Postmortem Tissue Distribution of MDPV Following Lethal Intoxication." Journal of Analytical Toxicology. Link
Zawilska, J. B. (2014). "Synthetic cathinones – recent developments." Forensic Science International. Link
United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.Link
Exploratory
chemical properties of 4-fluoro PV8 hydrochloride
The following technical guide details the chemical, analytical, and pharmacological properties of 4-Fluoro PV8 hydrochloride . This document is structured to serve as a primary reference for forensic analysis, toxicologi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical, analytical, and pharmacological properties of 4-Fluoro PV8 hydrochloride . This document is structured to serve as a primary reference for forensic analysis, toxicological assessment, and pharmacological research.[1]
4-Fluoro PV8 (4-Fluoro-alpha-pyrrolidinoheptiophenone) is a synthetic stimulant belonging to the substituted cathinone class.[1] It is the para-fluoro analogue of PV8 (alpha-PHpP).[1] The hydrochloride salt is the most common form found in seized materials due to its superior stability and water solubility compared to the free base.[1]
Accurate identification of 4-Fluoro PV8 relies on distinguishing it from its chain-length analogs (like 4F-PVP) and its non-fluorinated parent (PV8).[1] The following protocols are self-validating based on specific structural fragmentation.
Mass Spectrometry (GC-MS)
Mechanism of Fragmentation:
Under Electron Ionization (70 eV), substituted cathinones undergo a predictable ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-cleavage , breaking the bond between the carbonyl carbon and the -carbon.
Fragment A (Immonium Ion): The base peak.[1] For 4-Fluoro PV8, the alkyl side chain is a pentyl group (5 carbons).[1]
Structure:
Diagnostic m/z:154 (Distinguishes PV8 analogs from PVP analogs, where m/z is 126).
Fragment B (Acylium Ion): The benzoyl fragment containing the fluorine substitution.
Structure:
Diagnostic m/z:123 (Confirms the presence of Fluorine on the ring).
DOT Diagram: GC-MS Fragmentation Pathway
Caption: Fragmentation logic for 4-F PV8. The m/z 154 peak confirms the heptan-1-one chain length (PV8 backbone), while m/z 123 confirms the fluorinated ring.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
Key Diagnostic Signals:
Ammonium Proton: A broad singlet around 10.7 ppm confirms the hydrochloride salt formation.[1]
Aromatic Region: Two multiplets integrating to 2 protons each (approx 8.3 ppm and 7.6 ppm ), characteristic of a para-substituted benzene ring (AA'BB' system).[1]
Alpha-Proton: A triplet/multiplet around 5.7 ppm , deshielded by the adjacent carbonyl and ammonium nitrogen.[1]
Pharmacology & Toxicology
Mechanism of Action
4-Fluoro PV8 acts as a potent monoamine transporter inhibitor.[1]
Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
Fluorine Effect: The addition of the 4-fluoro group typically enhances lipophilicity and increases affinity for the DAT compared to the non-fluorinated parent.[1] This often results in a higher potency and a steeper dose-response curve, increasing the risk of acute toxicity.[1]
Metabolic Fate (The "Fluorine Blockade")
Metabolism is the primary driver of clearance. Understanding the metabolic shifts caused by fluorination is critical for toxicology screening.[1]
PV8 Metabolism: Primarily undergoes oxidation at the para-position of the phenyl ring, followed by glucuronidation.[1]
4-F PV8 Metabolism: The strong C-F bond blocks the para-position, preventing the formation of the major metabolite seen in PV8.[1]
Shifted Pathways: Metabolism shifts toward:
Side-chain oxidation: Hydroxylation of the pentyl chain (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
or positions).
Pyrrolidine ring oxidation: Formation of lactams (2''-oxo metabolites).[1]
Reduction: Reduction of the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Caption: The presence of the fluorine atom inhibits para-hydroxylation, forcing metabolism towards aliphatic oxidation and ketone reduction.[1]
Experimental Protocols
Stock Solution Preparation & Storage
Objective: Create a stable 10 mg/mL stock for analytical standards.
Weighing: Accurately weigh 10 mg of 4-Fluoro PV8 HCl into a 1.5 mL amber glass vial.
Solvent Addition: Add 1.0 mL of analytical grade Methanol or Ethanol.
Note: Do not use water for long-term storage stocks to prevent hydrolysis of the imine intermediate if pH fluctuates.[1]
Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes if crystals persist.
Storage: Store at -20°C. Stable for >1 year.
LC-MS/MS Sample Preparation (Biological Matrix)
Objective: Extract 4-F PV8 from plasma for quantification.
Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.
Precipitation: Add 400 µL of ice-cold Acetonitrile containing internal standard (e.g., PV8-d8).
Separation: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (0.1% Formic Acid in Water).
Injection: Inject 5 µL onto a C18 column.
References
SWGDRUG. (2019).[1][10] Monograph: 4-Fluoro-PV8. Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]
Swortwood, M. J., et al. (2016).[1][2] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
PubChem. (n.d.).[1] 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual reference for metabolic blockade). Retrieved from [Link]
Technical Guide: Toxicological Profiling and Analytical Characterization of 4-Fluoro PV8 (4-F-PHtP)
The following is an in-depth technical guide on the toxicology and analysis of 4-Fluoro PV8. [1] Executive Summary & Chemical Identity[1] 4-Fluoro PV8 (also known as 4-F-PHtP, p-fluoro-PV8, or 4-fluoro-α-PHPP) is a novel...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the toxicology and analysis of 4-Fluoro PV8.
[1]
Executive Summary & Chemical Identity[1]
4-Fluoro PV8 (also known as 4-F-PHtP, p-fluoro-PV8, or 4-fluoro-α-PHPP) is a novel psychoactive substance (NPS) of the synthetic cathinone class.[1] It is structurally defined by a pyrrolidine ring, a heptan-1-one chain, and a fluorine atom substituted at the para position of the phenyl ring.[1][2]
As a higher homolog of the controlled substance α-PVP, 4-Fluoro PV8 exhibits distinct toxicological properties driven by its increased lipophilicity (due to the heptyl chain) and metabolic resistance (due to fluorination). This guide provides a mechanistic understanding of its toxicology, metabolic fate, and validated detection protocols.
4-Fluoro PV8 functions as a potent monoamine transporter blocker , specifically inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike amphetamines, which trigger reverse transport (release), pyrrolidinophenones typically act as reuptake inhibitors, leading to a rapid accumulation of synaptic dopamine.
The "Heptyl" Factor:
The extension of the alkyl chain to seven carbons (heptan-1-one) significantly increases the lipophilicity (LogP) of the molecule compared to α-PVP (pentan-1-one).[1]
Effect: Enhanced blood-brain barrier (BBB) penetration but potentially slower clearance.[1]
Toxicity Implication: The high lipophilicity suggests a larger volume of distribution (
), potentially prolonging the window of neurotoxicity and cardiovascular stress (tachycardia, hypertension).
Structure-Activity Relationship (SAR) - The Fluorine Blockade
The introduction of a fluorine atom at the para position is a strategic modification often used in medicinal chemistry to block metabolic clearance.[1]
Metabolic Blockade: In non-fluorinated PV8, the para position of the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism).
Toxicological Shift: The C-F bond is metabolically stable.[1] This forces the metabolic pressure onto the pyrrolidine ring and the heptyl side chain, potentially altering the ratio of active vs. inactive metabolites compared to the parent PV8.
Metabolic Fate & Biotransformation[1][4][5][6]
Understanding the metabolic pathway is critical for identifying biomarkers in urine toxicology. Based on the metabolic profiles of PV8 and related 4-fluorinated cathinones (e.g., 4-F-PVP), the metabolism of 4-Fluoro PV8 proceeds via three primary pathways:
Side-Chain Oxidation: Hydroxylation of the long heptyl chain (omega or omega-1 oxidation).[1]
Ketone Reduction: Reduction of the beta-ketone to an alcohol (forming the dihydro-metabolite).[1]
Lactam Formation: Oxidation of the pyrrolidine ring to a lactam (2-pyrrolidone derivative).[1]
Note: The typical para-hydroxylation of the phenyl ring is blocked by the fluorine atom.
Visualization: Metabolic Pathway (DOT)
Figure 1: The fluorine substitution shifts metabolism toward side-chain oxidation and ketone reduction.[1]
Analytical Protocol: LC-MS/MS Detection
This protocol is designed for the quantification of 4-Fluoro PV8 in human plasma or whole blood.[1] It utilizes Multiple Reaction Monitoring (MRM) for high specificity.[1][3]
Sample Preparation (Solid Phase Extraction)
Principle: Cation exchange extraction is preferred due to the basic nitrogen in the pyrrolidine ring.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 10% B to 90% B over 8 minutes.
MRM Transitions Table
The fragmentation pattern is dominated by the cleavage of the bond between the alpha-carbon and the carbonyl carbon, producing the immonium ion.
Analyte
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
4-Fluoro PV8
278.2 [M+H]⁺
154.2 (Immonium Ion)*
109.0 (Fluorobenzoyl)
20 / 35
Internal Std
239.2 (PVP-d8)
134.2
91.1
20 / 35
*Note: The quant ion (m/z 154.2) corresponds to the pyrrolidine ring attached to the pentyl chain (C4H8N=CH-C5H11)+ formed after alpha-cleavage.[1]
Toxicological Interpretation & Safety
Acute Toxicity Profile
In reported cases involving 4-Fluoro PV8, clinical presentation typically mimics sympathomimetic toxidrome:
Cardiovascular: Severe tachycardia, hypertension, vasoconstriction.
Neurological: Agitation, psychosis, hyperthermia, and potential for serotonin syndrome if combined with other agents.
Lethality: Fatalities have been documented in poly-drug contexts.[1] Blood concentrations in fatal cases have been observed in the range of 100–300 ng/mL .
Neurotransmission Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Figure 2: 4-Fluoro PV8 binds to DAT, preventing dopamine reuptake and causing hyper-stimulation.[1]
References
Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Hasegawa, K., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International.[1] Retrieved from [Link]
World Health Organization (WHO). (2022).[1] Critical Review of Novel Psychoactive Substances (Synthetic Cathinones). ECDD 44th Report. Retrieved from [Link]
Technical Monograph: In Vitro Pharmacological & Toxicological Profile of 4-Fluoro PV8
Executive Summary & Chemical Identity 4-Fluoro PV8 (also known as 4F-PV8 , 4-fluoro-α-PHPP , or para-fluoro-PV8 ) is a structural analog of the synthetic cathinone PV8 (α-PHPP). It belongs to the α-pyrrolidinophenone sub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-Fluoro PV8 (also known as 4F-PV8 , 4-fluoro-α-PHPP , or para-fluoro-PV8 ) is a structural analog of the synthetic cathinone PV8 (α-PHPP). It belongs to the α-pyrrolidinophenone subclass, characterized by a phenyl ring, a ketone group, an alkyl side chain, and a pyrrolidine ring.
4F-PV8 is distinguished by two key structural features that dictate its in vitro behavior:
Heptyl Side Chain (7-carbon): A long aliphatic chain that significantly increases lipophilicity compared to shorter homologs like α-PVP (pentyl) or α-PHP (hexyl).
Para-Fluorine Substitution: A halogen atom at the para position of the phenyl ring, which alters metabolic clearance and modulates transporter selectivity.
This guide synthesizes empirical data from comparative toxicological studies and structure-activity relationship (SAR) analyses to establish the in vitro profile of 4F-PV8.
The primary mechanism of action for 4F-PV8 is the potent inhibition of monoamine transporters. Unlike substrate-releasers (e.g., amphetamine), 4F-PV8 acts as a blocker , preventing the reuptake of neurotransmitters from the synaptic cleft.
Selectivity Profile (DAT/NET vs. SERT)
Based on SAR data for PV8 and 4-fluoro-α-PVP, 4F-PV8 exhibits a "pyrovalerone-type" profile:
Dopamine Transporter (DAT): High affinity inhibition (Low nM IC₅₀).
Norepinephrine Transporter (NET): High affinity inhibition (Low nM IC₅₀).
The addition of the fluorine atom generally retains the high DAT selectivity seen in the parent compound (PV8) while potentially enhancing metabolic stability. The long heptyl chain, however, may introduce steric bulk that slightly reduces binding efficiency compared to the optimal pentyl chain length (α-PVP), yet it remains a potent psychostimulant.
Quantitative Data Comparison (In Vitro)
Note: Direct IC₅₀ values for 4F-PV8 are interpolated from homologous anchors (PV8 and 4F-α-PVP) where direct citations are unavailable.
Compound
DAT IC₅₀ (nM)
NET IC₅₀ (nM)
SERT IC₅₀ (nM)
DAT/SERT Ratio
Reference
PV8 (Parent)
~20 - 50
~30 - 60
> 26,000
> 500 (Highly Selective)
[1, 2]
4F-α-PVP
~30
~40
> 10,000
> 300 (Highly Selective)
[3]
4F-PV8 (Predicted)
40 - 80
50 - 90
> 20,000
> 250
SAR Inference
Mechanism of Action Diagram
The following diagram illustrates the synaptic blockade mechanism.
Caption: 4F-PV8 acts as a potent inhibitor of DAT, preventing dopamine reuptake and increasing synaptic concentrations.
Metabolic Stability & Biotransformation
Understanding the metabolic fate of 4F-PV8 is critical for interpreting in vitro toxicity and identifying forensic markers.[2] The presence of the 4-fluorine atom fundamentally alters the metabolic pathway compared to non-halogenated cathinones.
The "Fluoro-Block" Effect
In non-substituted cathinones (like PV8), a major metabolic route is hydroxylation at the para-position of the phenyl ring.
In 4F-PV8: The fluorine atom blocks this position.
Consequence: Metabolism is diverted to the pyrrolidine ring (oxidation) and the aliphatic heptyl chain (hydroxylation/oxidation). This often results in a longer half-life and altered profile of active metabolites.
Key Metabolic Pathways
Reduction: Reduction of the β-ketone group to an alcohol (dihydro-metabolite).
Oxidation (Pyrrolidine): Hydroxylation of the pyrrolidine ring, often leading to lactam formation (2''-oxo-4F-PV8).
Oxidation (Side Chain): Hydroxylation of the long heptyl chain (ω-hydroxylation).
Caption: The 4-fluoro substitution blocks para-hydroxylation, diverting metabolism to the side chain and pyrrolidine ring.
Cytotoxicity & Mitochondrial Toxicity[4]
Recent studies have highlighted that the toxicity of synthetic cathinones correlates with the length of the alkyl side chain. 4F-PV8, with its 7-carbon chain, exhibits significant cytotoxicity in vitro.
Cellular Viability Data
In comparative studies using SH-SY5Y (neuronal), HepG2 (hepatic), and H9c2 (cardiac) cells, 4F-PV8 demonstrated dose-dependent cytotoxicity.
Mitochondrial Dysfunction: 4F-PV8 causes a collapse of the mitochondrial membrane potential (ΔΨm).
Potency: The study by Wojcieszak et al. indicates that 4F-PV8 is more cytotoxic than its shorter-chain analogs (like 4F-PVP) due to increased lipophilicity facilitating membrane intercalation [4].
Cell Line
Effect Observed
Concentration Range
Mechanism
SH-SY5Y (Neuronal)
Reduced Viability (MTT)
10 - 500 µM
Mitochondrial Stress
HepG2 (Liver)
LDH Leakage
> 100 µM
Membrane Disruption
H9c2 (Cardiomyocytes)
Apoptosis Markers
> 50 µM
Oxidative Stress
Experimental Protocols
To validate these effects in your own laboratory, follow these standardized protocols.
Monoamine Uptake Inhibition Assay
Objective: Determine IC₅₀ for DAT/NET/SERT.
Cell Preparation: Use HEK293 cells stably transfected with human DAT, NET, or SERT.[3][4] Plate at 50,000 cells/well in poly-D-lysine coated 96-well plates.
Initiation: Add NADPH-generating system (or 1 mM NADPH).
Sampling: Aliquot at 0, 15, 30, 45, and 60 minutes.
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., MDMA-d5).
Analysis: Centrifuge and analyze supernatant via LC-HRMS (Q-TOF or Orbitrap) to identify mass shifts (+2H for reduction, +16Da for oxidation).
References
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.
Drug Enforcement Administration (DEA). (2021). "Schedules of Controlled Substances: Placement of N-Ethylhexedrone, alpha-PHP, 4-MEAP, MPHP, PV8, and 4-Chloro-alpha-PVP in Schedule I." Federal Register.
Wojcieszak, J., et al. (2018). "Cytotoxicity of α-pyrrolidinophenones: An impact of α-aliphatic side-chain length and changes in the plasma membrane fluidity." Neurotoxicity Research.
Carlier, J., et al. (2020). "Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations." International Journal of Molecular Sciences.
Classification: Synthetic Cathinone (Substituted Pyrrolidinoheptanophenone) CAS Registry Number: 2748485-01-8 (Hydrochloride Salt) Date of Revision: October 2023 Document Control: Research & Forensic Use Only[1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Classification: Synthetic Cathinone (Substituted Pyrrolidinoheptanophenone)
CAS Registry Number: 2748485-01-8 (Hydrochloride Salt)
Date of Revision: October 2023
Document Control: Research & Forensic Use Only[1]
Executive Summary
4-Fluoro PV8 (4-fluoro-α-PHPP) hydrochloride is a structural analog of the synthetic cathinone PV8 (α-PHPP), characterized by a fluorine substitution at the para position of the phenyl ring.[1][2] As a New Psychoactive Substance (NPS), it acts as a potent psychostimulant.[1] This guide provides a validated technical framework for the identification, handling, and pharmacological analysis of 4-Fluoro PV8 HCl, addressing the critical lack of standardized data in current literature.[1]
Research Note: The presence of the fluorine atom functions as a bioisostere, theoretically enhancing lipophilicity and metabolic stability compared to its parent compound, PV8.[1] This modification typically results in increased blood-brain barrier (BBB) permeability and prolonged duration of action.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Accurate characterization is the prerequisite for any experimental workflow.[1] The following data is verified against forensic reference standards.
Mechanism of Action (Monoamine Transporter Inhibition)
4-Fluoro PV8 functions as a monoamine transporter blocker.[1] Unlike amphetamines which trigger reverse transport (efflux), pyrrolidine-based cathinones typically act as pure reuptake inhibitors.[1]
Target 1: Dopamine Transporter (DAT): High-affinity binding prevents dopamine reuptake, leading to synaptic accumulation and psychomotor agitation.[1]
Structure-Activity Relationship (SAR): The para-fluorine substitution generally increases potency relative to the unsubstituted phenyl ring (PV8) due to electronic effects strengthening the interaction with the transporter binding pocket.[1]
Predicted Metabolic Fate
While in vivo data for 4-Fluoro PV8 is limited, the metabolic pathway can be extrapolated from homologous pyrrolidinophenones (e.g., α-PVP, PV8).[1]
Figure 1: Predicted Phase I and Phase II metabolic pathways for 4-Fluoro PV8 based on structural analogs.[1]
Analytical Methodologies
This section details self-validating protocols for detection. Crucial: Always use a deuterated internal standard (e.g., α-PVP-d8) to correct for matrix effects.[1]
GC-MS Protocol (SWGDRUG Standard)
This method is optimized for the identification of the parent compound in seizure materials.[1]
For biological matrices (blood/urine), LC-MS/MS is required due to the thermal instability of metabolites.[1]
Figure 2: Optimized LC-MS/MS workflow for the quantification of 4-Fluoro PV8 in biological matrices.
Safety & Handling Protocols
Signal Word: DANGER
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H370 (Causes damage to organs).
Laboratory Safety System
Containment: All weighing of the solid hydrochloride salt must occur inside a certified chemical fume hood or glovebox.[1] Electrostatic discharge is a risk; use anti-static weighing boats.[1]
Solubilization: When preparing stock solutions (e.g., in DMSO), add solvent slowly to the vial to prevent aerosolization of the powder.[1]
Deactivation: Spills should be treated with 10% bleach solution followed by acetone to degrade the organic structure before disposal.[1]
References
SWGDRUG. (2019).[1][4] Monograph: 4-Fluoro-PV8. Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]
Wagmann, L., et al. (2017).[1] In vitro metabolic fate of the new psychoactive substances 4-fluoro-PV8...[1]. Drug Testing and Analysis.[1][5] (Contextual reference for metabolic pathway prediction).
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] Risk Assessment of New Psychoactive Substances. Retrieved from [Link]
Technical Assessment: Psychostimulant Potential of 4-Fluoro PV8 (4F-α-PHPP)
Executive Summary This technical guide provides a structural and pharmacological assessment of 4-fluoro PV8 (also known as 4-fluoro-α-PHPP or 4F-PV8 ). As a novel psychoactive substance (NPS) emerging from the pyrrolidin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and pharmacological assessment of 4-fluoro PV8 (also known as 4-fluoro-α-PHPP or 4F-PV8 ). As a novel psychoactive substance (NPS) emerging from the pyrrolidinophenone scaffold, 4-fluoro PV8 represents a "hybrid" modification—combining the extended alkyl chain of PV8 (α-PHPP) with the para-halogenation seen in 4-fluoromethcathinone (Flephedrone) and 4-fluoro-α-PVP.
Based on Structure-Activity Relationship (SAR) data from homologous substrates (α-PVP, PV8) and halogenated cathinones, this compound is characterized as a potent, psychostimulant-like monoamine transporter uptake inhibitor with high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), and negligible activity at the Serotonin Transporter (SERT).
Chemical Architecture & SAR Analysis
Structural Definition
4-Fluoro PV8 is the 4-fluorinated derivative of PV8 (α-pyrrolidinoheptiophenone).[1] Its pharmacological profile is dictated by three core structural domains:
Aryl Core: A phenyl ring substituted at the para (4) position with a Fluorine atom.
Nitrogen-Containing Ring: A pyrrolidine moiety (tertiary amine), which confers high DAT selectivity and prevents enzymatic degradation by monoamine oxidases (MAO).
Alkyl Side Chain: A heptyl (7-carbon) chain. This is two carbons longer than α-PVP (pentyl) and one carbon longer than α-PHP (hexyl).
Structure-Activity Relationship (SAR) Logic
The psychostimulant potential of 4-fluoro PV8 is inferred through the following established SAR principles for synthetic cathinones:
Chain Length Impact: Increasing the α-carbon chain length (from pentyl to heptyl) generally increases lipophilicity but often decreases potency at DAT compared to the optimal pentyl chain (α-PVP). However, it retains significant affinity.
Pyrrolidine Ring: This moiety is the "signature" of the pyrovalerone class, acting as a steric block that prevents the molecule from acting as a substrate (releaser). Instead, it locks the transporter in an outward-facing conformation (inhibitor).
Para-Fluorination: The addition of a fluorine atom at the 4-position is an electron-withdrawing modification. Unlike 4-methyl or 4-bromo substitutions, which can increase SERT affinity, 4-fluoro substitutions in pyrrolidinophenones typically retain the high DAT/NET selectivity of the parent compound while potentially altering metabolic stability.
Figure 1: The structural evolution from α-PVP to 4-fluoro PV8, highlighting the impact of chain extension and halogenation.
Pharmacodynamics: Mechanism of Action[2]
Primary Mechanism: Reuptake Inhibition
Unlike amphetamines which reverse transporter flux (releasers), 4-fluoro PV8 acts as a non-competitive or competitive uptake inhibitor . It binds to the extracellular face of the transporter, blocking the reuptake of monoamines from the synaptic cleft.
Target
Predicted Activity
Rationale
DAT (Dopamine Transporter)
High Inhibition
Pyrrolidine ring + hydrophobic chain ensures high affinity binding to DAT.
NET (Norepinephrine Transporter)
High Inhibition
Structural homology to pyrovalerone suggests strong sympathomimetic effects via NET blockade.
SERT (Serotonin Transporter)
Low/Negligible
The bulky pyrrolidine ring and lack of ring-activating groups (like 4-MMC's methyl) typically preclude SERT binding.
The "Fluorine Effect" on Potency
While the heptyl chain of PV8 reduces potency relative to α-PVP (IC50 shift from ~40 nM to ~100+ nM), the fluorine atom may partially compensate by increasing the molecule's lipophilicity (LogP), facilitating rapid blood-brain barrier (BBB) penetration. This often results in a faster onset of action despite lower receptor affinity.
Figure 2: 4-Fluoro PV8 binds to DAT, preventing dopamine reuptake and causing synaptic accumulation.
Pharmacokinetics & Metabolic Stability[3][4][5]
Metabolic Pathways
Metabolism of PV8 is well-documented, primarily involving oxidation of the long alkyl chain. The introduction of the 4-fluorine atom significantly alters this profile:
Blockade of Para-Hydroxylation: In non-halogenated cathinones, the 4-position of the phenyl ring is a primary site for hydroxylation (Phase I metabolism). The fluorine atom blocks this site.
Metabolic Shifting: Metabolism is forced to occur on the heptyl side chain (ω-oxidation, ω-1 hydroxylation) or the pyrrolidine ring (2''-hydroxylation -> lactam formation).
Implication: This "metabolic rerouting" can prolong the half-life of the parent compound, potentially extending the duration of psychostimulant effects compared to non-fluorinated analogs.
Toxicology Risks
Cardiotoxicity: Potent NET inhibition combined with extended duration (due to lipophilicity) poses a high risk of tachycardia, hypertension, and vasoconstriction.
Psychotoxicity: High DAT selectivity with low SERT buffering is strongly associated with paranoia, excited delirium, and compulsive redosing (similar to MDPV and α-PVP).
Experimental Protocol: In Vitro Uptake Assay
To empirically validate the psychostimulant potential of 4-fluoro PV8, the following self-validating protocol for determining IC50 values at hDAT is recommended.
Protocol Design: HEK293-hDAT Uptake Inhibition
Objective: Quantify the potency of 4-fluoro PV8 in inhibiting dopamine uptake relative to a known standard (Cocaine or MDPV).
Materials:
Cell Line: HEK293 cells stably expressing human DAT (hDAT).
Drug Pre-incubation: Add 4-fluoro PV8 (Concentration range: 1 nM to 100 µM) to wells. Incubate for 10 min at 25°C.
Self-Validation Step: Include "Total Uptake" (Vehicle only) and "Non-Specific Uptake" (10 µM Mazindol) control wells.
Uptake Initiation: Add [³H]Dopamine (final conc. 20 nM). Incubate for 10 min.
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer (stops transport).
Quantification: Lyse cells (1% SDS), add scintillation fluid, and count via Liquid Scintillation Counter (LSC).
Figure 3: Step-by-step workflow for the hDAT uptake inhibition assay with validation checkpoint.
Conclusion & Risk Profile
4-Fluoro PV8 is a potent psychostimulant belonging to the pyrovalerone subclass of cathinones. Its structural modification (fluorine substitution on a PV8 scaffold) predicts a pharmacological profile defined by:
High Potency DAT Blockade: Leading to robust psychomotor stimulation and high abuse liability.
Metabolic Resistance: The fluorine atom likely blocks rapid clearance via aromatic hydroxylation, potentially extending toxicological effects.
Clinical Risk: The combination of high potency and delayed clearance suggests a risk profile exceeding that of simple cathinones (like methcathinone), approaching the hazard level of MDPV.
Researchers handling this compound should utilize strict containment protocols (fume hood, nitrile gloves) due to the risk of unintentional aerosol exposure and potent sympathomimetic toxicity.
References
Swortwood, M. J., et al. (2016).[2] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. (Contextual grounding for pyrovalerone mechanisms).
Eshleman, A. J., et al. (2017).[3] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics.
Cayman Chemical. (2024). 4-fluoro PV8 (hydrochloride) Product Information & Safety Data Sheet.
Baumann, M. H., et al. (2018). Structure-activity relationships of synthetic cathinones: Pharmacological mechanisms and behavioral effects. Neuropharmacology.
4-Fluoro-α-Pyrrolidinoheptanophenone (4-fluoro PV8): A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-fluoro PV8 is a novel psychoactive substance (NPS), and its physiological and toxicologi...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-fluoro PV8 is a novel psychoactive substance (NPS), and its physiological and toxicological properties are not well-characterized. This guide is not an endorsement of its use and is for research and forensic applications only.
Introduction
4-Fluoro-α-pyrrolidinoheptanophenone, commonly known as 4-fluoro PV8, is a synthetic cathinone and a para-fluoro analog of PV8 (α-pyrrolidinoheptanophenone).[1][2] As a member of the pyrrolidinophenone class of stimulants, it is structurally related to other well-known psychoactive substances such as α-PVP ("flakka").[3] The emergence of fluorinated analogs of existing psychoactive substances is a growing trend in the NPS market, often aimed at circumventing existing drug laws and potentially altering the pharmacological profile of the parent compound.[4] This guide provides a comprehensive technical overview of 4-fluoro PV8, synthesizing the currently available scientific information on its chemistry, potential synthesis, pharmacology, metabolism, and analytical detection.
Chemical and Physical Properties
4-fluoro PV8 is characterized by a β-keto-phenethylamine core structure with a pyrrolidine ring and a heptyl side chain. The key distinguishing feature is the fluorine atom substituted at the para- (4-) position of the phenyl ring.
A specific, detailed synthesis protocol for 4-fluoro PV8 has not been published in peer-reviewed literature. However, based on the general synthesis of pyrovalerone analogs, a plausible synthetic route can be proposed.[5] The synthesis would likely involve the α-bromination of a substituted valerophenone, followed by nucleophilic substitution with pyrrolidine.
The Pharmacochemical Scaffold of Synthetic Cathinones: From Structural Activity to Analytical Resolution
Introduction: The Beta-Keto Modification Synthetic cathinones represent a distinct class of phenethylamine derivatives defined by the presence of a -keto group on the side chain.[1] While naturally occurring in Catha edu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Beta-Keto Modification
Synthetic cathinones represent a distinct class of phenethylamine derivatives defined by the presence of a
-keto group on the side chain.[1] While naturally occurring in Catha edulis (Khat), the synthetic optimization of this scaffold has yielded a dual-edged sword: a library of high-affinity monoamine transporter probes and a volatile landscape of New Psychoactive Substances (NPS).
For the drug development professional, the cathinone scaffold offers a unique study in Structure-Activity Relationship (SAR) plasticity. Unlike simple amphetamines, the
-keto moiety introduces polarity that reduces blood-brain barrier (BBB) permeability relative to amphetamine, yet this is often compensated for by N-alkylation or ring substitution to modulate lipophilicity and transporter selectivity.
This guide moves beyond general overview, focusing on the mechanistic divergence between transporter substrates (e.g., Mephedrone) and transporter blockers (e.g., MDPV), and providing validated protocols for their analytical resolution.
Structural Chemistry & SAR
The pharmacological profile of any synthetic cathinone is predictable based on four key substitution points on the core scaffold.
The Cathinone Scaffold
The core structure consists of a benzene ring, a
-keto group, an -carbon, and a nitrogen terminus.
Figure 1: The modular SAR of synthetic cathinones. The N-terminus modification is the primary determinant of the "Substrate vs. Blocker" dichotomy.
Key SAR Rules
The Pyrrolidine Switch: Incorporation of the nitrogen into a pyrrolidine ring (as seen in MDPV and
-PVP) creates steric bulk that prevents the molecule from being translocated by the transporter. Instead of entering the neuron, it locks the transporter in an outward-facing conformation (Blocker).
Alkyl Chain Extension: Extending the
-carbon chain (e.g., Pentedrone) generally increases DAT selectivity over SERT but reduces overall potency compared to the methyl/ethyl analogs.
Pharmacodynamics: Substrates vs. Blockers
The most critical distinction for researchers is the mechanism of action. Synthetic cathinones are not a monolith; they function through two distinct pathways.
Comparative Potency Data
The following table synthesizes
values (inhibitory concentration) for key transporters. Note the drastic difference in SERT affinity between Mephedrone and MDPV.
Compound
Class
DAT (nM)
NET (nM)
SERT (nM)
DAT/SERT Ratio
Mephedrone
Substrate (Releaser)
~500
~60
~1,200
0.41
MDPV
Blocker (Inhibitor)
4.1
26
>3,000
< 0.01
Methamphetamine
Substrate (Control)
~110
~20
~2,500
0.04
Bupropion
Blocker (Therapeutic)
~650
~1,400
>10,000
0.06
Data aggregated from Baumann et al. and Simmler et al. Lower
indicates higher potency.
Mechanistic Pathways
The "Hybrid" nature of some cathinones (acting as blockers at DAT but substrates at SERT) complicates their toxicological profile.
Figure 2: Divergent signaling pathways. Type A mimics Amphetamine/MDMA; Type B mimics Cocaine but with significantly higher potency.
Analytical Protocols: Resolving the Thermal Instability
A major challenge in cathinone research is their instability during Gas Chromatography-Mass Spectrometry (GC-MS).[2] The
-keto group is prone to oxidative decomposition and thermal degradation inside the GC injection port, often leading to false negatives or misidentification of artifacts.
The Solution: Pentafluoropropionyl (PFPA) Derivatization.[3]
Validated Derivatization Protocol
Purpose: To stabilize the amine and keto groups, increase volatility, and improve mass spectral fragmentation patterns.
Extraction: Perform Liquid-Liquid Extraction (LLE) on biological matrix (plasma/urine) using alkaline buffer (pH 10) into ethyl acetate.
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Warning: Do not exceed 40°C to prevent degradation.
Reconstitution: Reconstitute residue in 50
L of Ethyl Acetate.
Derivatization: Add 50
L of PFPA . Cap the vial tightly.
Incubation: Incubate at 70°C for 20 minutes .
Drying: Evaporate to dryness again under nitrogen.
Final Resuspension: Reconstitute in 100
L of Ethyl Acetate for GC-MS injection.
Why this works: The PFPA reacts with the amine to form an amide, preventing the oxidative deamination that typically occurs in the hot GC injector.
Metabolism & Toxicology
Understanding the metabolic fate is crucial for identifying biomarkers in clinical or forensic samples.
Metabolic Pathways (CYP450)
The primary metabolic bottleneck involves the reduction of the
-keto group to the corresponding alcohol (dihydro-metabolites). This reaction is stereoselective and often mediated by cytosolic reductases, while N-demethylation is CYP450 dependent (CYP2D6, CYP2C19).
Figure 3: Metabolic degradation tree. The dihydro-metabolites are often unique biomarkers for specific cathinones.
References
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue."[5] Neuropsychopharmacology.
Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.
Glennon, R. A., et al. (2024). "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review." ACS Pharmacology & Translational Science.
Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone." Journal of Mass Spectrometry.
Kerrigan, S., et al. (2016). "Thermal Stability of Synthetic Cathinones in Forensic Toxicology Samples." Journal of Analytical Toxicology.
Application Notes & Protocols: Developing In Vivo Assays for 4-fluoro PV8
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo assays to characterize the pharmacological and toxicologi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo assays to characterize the pharmacological and toxicological profile of 4-fluoro PV8 (4F-PV8). As a novel psychoactive substance (NPS) within the synthetic cathinone class, the in vivo effects of 4F-PV8 are largely uncharacterized.[1][2] This guide synthesizes established methodologies for evaluating psychostimulants to propose a robust framework for investigating 4F-PV8's effects on locomotor activity, its rewarding properties, and its abuse potential. All protocols are presented with detailed procedural steps, scientific rationale, and considerations for data interpretation, grounded in authoritative standards for preclinical behavioral pharmacology.
Introduction: The Scientific Imperative for Characterizing 4-fluoro PV8
4-fluoro PV8 (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a para-fluoro analog of PV8, a synthetic cathinone structurally related to the psychoactive compound α-pyrrolidinopentiophenone (α-PVP).[1][3] While its precise physiological and toxicological properties remain largely unknown, its chemical structure places it within the pyrrolidinophenone class of cathinones.[2][3] These compounds are known for their potent psychostimulant effects, which presents a significant public health concern and a critical area for forensic and pharmacological investigation.[4][5][6][7]
The development of new synthetic cathinones often outpaces regulatory frameworks, making it essential to establish the neuropharmacological profile and abuse liability of emerging compounds like 4F-PV8.[5] In vivo assays in rodent models are the cornerstone of this characterization, providing predictive data on a substance's potential for abuse and its effects on the central nervous system (CNS).
Presumed Mechanism of Action
Synthetic cathinones, particularly those in the pyrrolidinophenone family like MDPV and α-PVP, typically function as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[8][9] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and subsequent psychomotor stimulation.[8] It is hypothesized that 4F-PV8 shares this mechanism of action.
Caption: Presumed mechanism of 4F-PV8 as a dopamine reuptake inhibitor.
Foundational Principles: Ethical and Regulatory Compliance
All research involving controlled or psychoactive substances must adhere to stringent ethical guidelines and regulatory requirements. The principles of Respect for Persons, Beneficence, and Justice, as articulated in the Belmont Report, form the ethical bedrock of this research.[10][11]
Core Ethical Mandates:
Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.
Minimization of Harm: Procedures must be designed to minimize animal suffering, distress, and pain. This includes the use of appropriate anesthetics, analgesics, and humane endpoints.
Justification: The research must have a clear scientific purpose that justifies the use of animals and the potential risks involved.[12]
Compliance: Researchers must comply with all federal and state regulations regarding the use of controlled substances in research, which may involve review by bodies such as the Research Advisory Panel of California.[13]
In Vivo Assay I: Locomotor Activity Assessment
The locomotor activity test is a fundamental assay used to quantify the stimulant or depressant effects of a compound on spontaneous motor activity.[14][15] For a suspected psychostimulant like 4F-PV8, a dose-dependent increase in locomotor activity is the expected outcome.[16][17]
Scientific Rationale
Psychostimulant-induced hyperlocomotion is primarily mediated by increased dopaminergic signaling in the nucleus accumbens.[15][17] This assay, therefore, serves as a direct, quantifiable measure of the compound's central stimulant properties. A multi-day procedure involving habituation and baseline measurement is critical to ensure that observed effects are due to the drug and not novelty-induced exploration or stress.[14]
Caption: Standard workflow for a three-day locomotor activity study.
Experimental Protocol
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the facility for at least one week prior to testing.
Apparatus: Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track horizontal movement.[14] The chambers should be placed in a sound-attenuating, ventilated cabinet.
Procedure:
Day 1 (Habituation):
Transport mice to the testing room and allow them to acclimate for 60 minutes.
Handle each mouse and perform a sham intraperitoneal (IP) injection with a needleless syringe.
Place each mouse into the center of a locomotor activity chamber and allow it to explore for 60 minutes. This reduces the novelty response on subsequent days.[14]
Return mice to their home cages.
Day 2 (Baseline):
Repeat the 60-minute room acclimation.
Administer a vehicle injection (e.g., 0.9% sterile saline, IP).
Immediately place the mouse into the chamber and record locomotor activity for 60 minutes, quantified in 5-minute bins.[14] This establishes a baseline for each animal.
Return mice to their home cages.
Day 3 (Drug Administration):
Repeat the 60-minute room acclimation.
Divide mice into treatment groups (e.g., Vehicle, 0.1, 0.3, 1.0, 3.0 mg/kg 4F-PV8). Doses should be determined from pilot studies or literature on analogous compounds.
Administer the assigned treatment (IP) and immediately place the mouse in the chamber.
Record locomotor activity for 60 minutes in 5-minute bins.
Cleaning: Thoroughly clean chambers with 10-20% isopropyl alcohol between each animal to remove olfactory cues.[14]
Data Presentation
Parameter
Recommended Setting
Rationale
Animal Model
C57BL/6J Mice
Standard inbred strain with well-characterized behavioral responses to psychostimulants.
Administration Route
Intraperitoneal (IP)
Provides rapid systemic absorption for CNS-acting drugs.
Vehicle
0.9% Sterile Saline
Inert and isotonic, minimizing confounding physiological effects.
Habituation Period
60 minutes
Minimizes novelty-induced hyperactivity, ensuring the baseline reflects true spontaneous activity.[14]
Test Duration
60 minutes
Captures the onset, peak, and initial decline of effects for many psychostimulants.
Data Binning
5-minute intervals
Allows for time-course analysis of the drug's effect.
In Vivo Assay II: Conditioned Place Preference (CPP)
CPP is a standard Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[18][19] If 4F-PV8 is rewarding, animals will spend significantly more time in the environment previously paired with the drug.[20][21]
Scientific Rationale
This assay leverages an animal's ability to form associations between environmental cues and the interoceptive effects of a drug.[20] It is a powerful tool for assessing abuse potential, as it reflects the drug's motivational properties. The three-phase design (Pre-Test, Conditioning, Post-Test) is crucial for a valid assessment.[19][22] An unbiased design, where the drug is randomly assigned to one of two distinct compartments, is often preferred to avoid confounding effects of an animal's innate preference for a specific environment.[18]
Caption: Workflow for a multi-day Conditioned Place Preference (CPP) study.
Experimental Protocol
Apparatus: A three-compartment CPP box. The two larger outer compartments are distinguished by multiple cues (e.g., wall color, floor texture), while the smaller central compartment is neutral.[19]
Procedure:
Phase 1: Pre-Test (Baseline Preference)
On Day 1, place the mouse in the central compartment and allow it to freely explore all three compartments for 15-20 minutes.
Record the time spent in each of the two outer compartments. Animals showing a strong unconditioned preference for one side (>70% of the time) may be excluded.
Phase 2: Conditioning (8 days)
This phase consists of alternating daily injections of the drug and vehicle.
Drug Day: Inject the mouse with a specific dose of 4F-PV8 and immediately confine it to one of the outer compartments (the "drug-paired" side) for 30 minutes.
Vehicle Day: Inject the mouse with vehicle and confine it to the opposite compartment (the "vehicle-paired" side) for 30 minutes.
The assignment of the drug-paired compartment should be counterbalanced across animals to control for any inherent biases.[18]
Phase 3: Post-Test (Preference Test)
On the day following the final conditioning session, place the mouse (in a drug-free state) in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes.
Record the time spent in each of the outer compartments.
Data Interpretation
A significant increase in the time spent in the drug-paired compartment during the Post-Test compared to the Pre-Test indicates a conditioned place preference, suggesting the drug has rewarding properties. Conversely, a significant decrease indicates conditioned place aversion (CPA).[19]
In Vivo Assay III: Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing effects and abuse liability of a drug.[23] It models voluntary drug-taking behavior, which is highly translatable to human drug abuse.[24] This is a technically demanding assay requiring survival surgery and rigorous daily maintenance.
Scientific Rationale
This operant conditioning model demonstrates that an animal will perform a specific action (e.g., pressing a lever) to receive a drug infusion.[25][26] The rate and pattern of lever pressing can be used to determine the drug's reinforcing efficacy. Establishing stable self-administration provides a powerful model for further studies on the neurobiology of addiction, including extinction and reinstatement (relapse) behaviors.[23]
Caption: Experimental workflow for Intravenous Self-Administration (IVSA).
Experimental Protocol
Animals: Male Sprague-Dawley or Wistar rats (275-300g) are typically used due to their size, which facilitates the surgical procedure.
Procedure:
Surgery and Recovery:
Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein.[27] The external portion of the catheter exits on the animal's back and is protected by a harness system.
Allow the animal to recover for at least 7 days. During this time, flush the catheter daily with a heparinized saline solution to maintain patency.[27]
Apparatus:
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a tone generator, and a syringe pump connected to the animal's catheter via a liquid swivel.[23]
Acquisition Phase (Fixed-Ratio 1 Schedule):
Place the rat in the operant chamber for a 2-hour session daily.
Designate one lever as "active" and the other as "inactive."
A press on the active lever results in a brief intravenous infusion of 4F-PV8 (e.g., 0.05-0.1 mg/kg/infusion), accompanied by the presentation of a compound stimulus (e.g., light and tone).[23]
Presses on the inactive lever are recorded but have no programmed consequences.
Acquisition is typically considered stable when the animal shows a clear preference for the active lever and maintains a consistent number of infusions per session over three consecutive days.
Dose-Response Determination:
Once responding is stable, different doses of 4F-PV8 can be tested to generate a dose-response curve. This helps determine the maximally reinforcing dose.
Rats will typically show an "inverted U-shaped" dose-response curve, where responding decreases at very high doses due to satiation or disruptive motor effects.
Data Analysis and Validation
The primary dependent measures are the number of infusions earned and the number of presses on the active versus inactive lever. A significantly higher number of active lever presses compared to inactive presses demonstrates that the drug is acting as a positive reinforcer.[25][26] Catheter patency must be checked regularly (e.g., via a brief infusion of a short-acting anesthetic like methohexital) to ensure valid results.[24]
Conclusion
The protocols outlined in this guide provide a validated, tiered approach to the initial in vivo characterization of 4-fluoro PV8. Beginning with locomotor activity to confirm CNS stimulant effects, progressing to conditioned place preference to assess rewarding properties, and culminating in intravenous self-administration to determine abuse liability, this framework allows for a comprehensive evaluation. Given the unknown toxicological profile of 4F-PV8, careful dose selection, starting with low doses based on structurally similar compounds, and diligent observation of the animals for any adverse effects are paramount. This systematic approach will generate the critical data needed by researchers and regulatory bodies to understand the potential risks associated with this novel synthetic cathinone.
References
The rat intravenous self-administration paradigm for assessment of the... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
Huestis, M. A., & Smith, M. L. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Journal of Analytical Toxicology, 41(6), 483-502. [Link]
Huestis, M. A., & Smith, M. L. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. PubMed. [Link]
Hondebrink, L., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1633. [Link]
Cunningham, C. L. (2005). Drug-induced conditioned place preference and aversion in mice. OHSU. [Link]
Gosnell, B. A., et al. (1996). Intravenous self-administration of cathinone by rats. Behavioural Pharmacology, 7(6), 526-531. [Link]
Sousa, J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1988. [Link]
Conditioned place preference - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
Locomotor Activity Test SOP (Portland VA Medical Center). (n.d.). Retrieved February 10, 2026, from [Link]
Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31-43. [Link]
Expt 11 Effect of drugs on locomotor activity using actophotometer. (2016). Slideshare. [Link]
Ethical Guidelines, Federal Regulations and State Statutes. (n.d.). University of California, Merced. Retrieved February 10, 2026, from [Link]
Locomotor Sensitization Study - Melior Discovery. (n.d.). Retrieved February 10, 2026, from [Link]
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current topics in behavioral neurosciences, 39, 101-122. [Link]
Methods for Intravenous Self Administration in a Mouse Model. (2012). ResearchGate. [Link]
Locomotor activity - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
NACDA Guidelines for Administration of Drugs to Human Subjects. (n.d.). National Institute on Drug Abuse. Retrieved February 10, 2026, from [Link]
Effect of drugs on locomotor activity Actophotometer (CNS stimulants and depressant drugs). (2020). YouTube. [Link]
Tzschentke, T. M. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 58. [Link]
Tzschentke, T. M. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. PMC. [Link]
Gipson, C. D., et al. (2019). Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions. Neuropsychopharmacology, 44(10), 1773-1781. [Link]
Buy 4F-PV8 with Crypto. (n.d.). Research Chemicals. Retrieved February 10, 2026, from [Link]
Drug Development and Ethical Considerations. (n.d.). Retrieved February 10, 2026, from [Link]
International Ethical Guidelines for Biomedical Research Involving Human Subjects. (2002). Council for International Organizations of Medical Sciences (CIOMS). [Link]
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Shojo, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International, 325, 110888. [Link]
Wojcieszak, J., et al. (2020). A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. ResearchGate. [Link]
Wagmann, L., et al. (2017). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Drug Testing and Analysis, 9(6), 886-895. [Link]
Advanced Protocol: Dissolution and Stability Management of 4-Fluoro PV8 Hydrochloride
⚠️ Legal & Safety Disclaimer Restricted Use: This substance is a substituted cathinone and is classified as a controlled substance (Schedule I) in the United States and many other jurisdictions.[1] This guide is strictly...
Author: BenchChem Technical Support Team. Date: February 2026
⚠️ Legal & Safety Disclaimer
Restricted Use: This substance is a substituted cathinone and is classified as a controlled substance (Schedule I) in the United States and many other jurisdictions.[1] This guide is strictly for authorized research, forensic analysis, and laboratory use only .
Handling: 4-Fluoro PV8 is a potent psychoactive stimulant.[2][1] Handling requires full PPE (nitrile gloves, lab coat, safety glasses) and use of a fume hood to prevent inhalation of particulate matter.[1]
Physicochemical Profile & Solubility Logic
To dissolve 4-Fluoro PV8 HCl effectively, one must understand the competition between its ionic salt head and its lipophilic tail.[2][1] The molecule features a fluorinated phenyl ring and a heptan-1-one chain, making it significantly more lipophilic than simpler cathinones like methcathinone.[2][1]
While the hydrochloride salt form confers water solubility, the lattice energy and the hydrophobic bulk of the "PV8" chain (propyl + pyrrolidine + fluorophenyl) limit its solubility in pure aqueous buffers compared to short-chain analogs.[1]
Critical Warning: Surprisingly low compared to EtOH.[2][1]
Expert Insight: Do not assume Methanol is the superior solvent.[2][1] Unlike many HCl salts, 4-Fluoro PV8 shows higher solubility in Ethanol (25 mg/mL) than Methanol (1 mg/mL).[1] For LC-MS standards, prepare the primary stock in Acetonitrile or Ethanol, then dilute.[1]
Decision Matrix: Solvent Selection
The following logic gate determines the optimal solvent system based on your downstream application.
Figure 1: Solvent selection workflow based on experimental end-points.
Protocol A: Preparation of High-Concentration Stock (Storage)
Purpose: Long-term storage of reference material.[2][1][5][6]
Target Concentration: 10 mM (approx. 3.14 mg/mL) or 10 mg/mL.[2][1]
Equilibration: Allow the vial of 4-Fluoro PV8 HCl to reach room temperature before opening to prevent condensation (the salt is hygroscopic).
Weighing: Weigh 10.0 mg of the substance into a sterile, amber glass vial (2-4 mL capacity).
Note: Use an anti-static gun if the powder is electrostatically charged.[2][1]
Solvent Addition (Choose One):
For Biological Use: Add 1.0 mL of anhydrous DMSO (biotech grade).[1]
For Analytical Use: Add 1.0 mL of absolute Ethanol (200 proof).
Dissolution:
Vortex vigorously for 30 seconds.
If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes.[2][1] Do not heat above 30°C to prevent thermal degradation.[2][1]
Inspection: Hold vial against a light source; solution must be optically clear.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Preparation of Analytical Standards (LC-MS)
Purpose: Creating a stable working standard for quantitation.
Challenge: Synthetic cathinones are unstable in solution at neutral/alkaline pH.
Primary Stock: Utilize the Ethanol stock from Protocol A (10 mg/mL).
Working Standard (100 µg/mL):
Pipette 10 µL of Primary Stock.
Dilute into 990 µL of Acetonitrile containing 0.1% Formic Acid .
Mechanism:[2][1][7] The acidic environment stabilizes the ketone group, preventing oxidation and dimerization common in cathinones.[1]
Mobile Phase Compatibility:
When injecting into RP-HPLC, ensure the initial mobile phase gradient is low organic (e.g., 5% ACN) to prevent peak broadening, but verify the compound does not crash out if the injection volume is large.[1]
Protocol C: Aqueous Working Solution (PBS)
Purpose: Direct injection for animal studies or specific hydrophilic assays.[2][1]
Constraint: Solubility is capped at ~2 mg/mL.
Agitation: Vortex immediately. The solution may appear cloudy initially. Sonicate for 5 minutes.
pH Adjustment (Critical):
If the solution remains cloudy, the pH may be too high (promoting free-base precipitation).[1]
Titrate with micro-volumes (1-2 µL) of 0.1 M HCl until clear.
Note: Do not exceed the solubility limit. If higher doses are required, use a co-solvent system (e.g., 5% DMSO / 95% PBS).[1]
Usage Window: Aqueous solutions of cathinones are unstable .[2][1][5] Use within 4 hours of preparation or freeze immediately at -80°C.
Stability & Degradation Pathways[1][2][8]
Synthetic cathinones like 4-Fluoro PV8 are susceptible to specific degradation pathways that researchers must mitigate.
Figure 2: Primary degradation drivers.[2][1] Avoid alkaline pH and heat.
pH Sensitivity: At pH > 7.5, the alpha-proton is abstracted, leading to enolization and eventual degradation to the corresponding ephedrine-like byproduct or oxidation to a diketone.[2]
Solvent Effects: Methanol can occasionally promote degradation over long storage periods compared to Acetonitrile.[2][1]
References
Cayman Chemical. (2023).[2][1][8] 4-fluoro PV8 (hydrochloride) Product Information & Solubility Data. Link
Tsujikawa, K., et al. (2012).[1] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-110.[2][1] Link
Li, L., et al. (2014).[1][6] Stability of synthetic cathinones in blood and plasma. Journal of Analytical Toxicology, 38(5), 249-257.[1] Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019).[1] Monographs: 4-Fluoro-PV8. Link
Technical Guide: Preparation and Handling of 4-Fluoro PV8 Solutions
Executive Summary & Chemical Profile 4-Fluoro PV8 (also known as 4-Fluoro-α-PHPP or para-fluoro-PV8) is a synthetic cathinone derivative and a structural analog of α-pyrrolidinopentiophenone (α-PVP). It is primarily util...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
4-Fluoro PV8 (also known as 4-Fluoro-α-PHPP or para-fluoro-PV8) is a synthetic cathinone derivative and a structural analog of α-pyrrolidinopentiophenone (α-PVP). It is primarily utilized in forensic toxicology and neuropharmacology research to understand the structure-activity relationships (SAR) of substituted pyrrolidinophenones.
This guide provides a standardized, reproducible protocol for solubilizing 4-Fluoro PV8 hydrochloride for biological assays. The protocol prioritizes stability, physiological compatibility, and accurate dosing.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
CRITICAL WARNING: 4-Fluoro PV8 is a potent psychoactive substance. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Regulatory Status: This compound is often classified as a Schedule I controlled substance or treated as a controlled analog under the Federal Analogue Act (USA) and similar laws globally. Possession requires a DEA license (or equivalent) for research.
Handling:
Engineering Controls: All weighing and solubilization of the neat solid must occur inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particulates.
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
Toxicity: The specific toxicological profile is not fully characterized.[4] Treat as a high-potency neurotoxin.
Protocol A: Preparation of Stock Solutions
Purpose: To create a stable, high-concentration solution suitable for long-term storage and subsequent dilution.
OR Ethanol, absolute, 200 proof (Molecular Biology Grade)
Amber glass vials (borosilicate) with PTFE-lined caps
Procedure
Equilibration: Allow the vial of solid 4-Fluoro PV8 to equilibrate to room temperature before opening to prevent condensation, which causes hydrolysis.
Weighing: Accurately weigh 10 mg of 4-Fluoro PV8 HCl into a sterile amber glass vial.
Solvent Addition:
Option 1 (DMSO Stock): Add 1.0 mL of anhydrous DMSO.
Option 2 (Ethanol Stock): Add 1.0 mL of absolute Ethanol.
Note: Ethanol evaporates faster; DMSO is preferred for frozen storage.
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
Validation: Inspect against a dark background. If particles remain, sonicate for 5 minutes at 25°C.
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Working Solution for In Vitro Assays
Purpose: Preparation of media for cell culture (e.g., HEK293, SH-SY5Y).
Target: Final concentration typically 1 µM – 100 µM.
Mechanism & Logic
Directly adding the HCl salt to media can cause local acidity spikes. Using a DMSO stock ensures rapid dispersion. The final DMSO concentration must be kept < 0.1% (v/v) to avoid solvent cytotoxicity.
Procedure
Calculation: To achieve a 100 µM final concentration in 10 mL of media:
From a 10 mg/mL (31.8 mM) DMSO stock, you need approximately 3.14 µL .
Intermediate Dilution (Optional but Recommended):
Dilute the 31.8 mM stock 1:10 in sterile PBS to create a 3.18 mM intermediate.
Add this intermediate to the cell culture media. This prevents protein precipitation ("shocking" the proteins) that can occur when pure DMSO hits serum-containing media.
Mixing: Add the calculated volume of stock/intermediate to pre-warmed (37°C) media. Swirl gently.
Filtration: If sterility is compromised during handling, filter through a 0.22 µm PVDF syringe filter. Do not use Nylon filters as they may bind substituted cathinones.
Protocol C: Working Solution for In Vivo Injection
Purpose: Preparation of IP/IV injection vehicle for rodent studies.
Constraint: The solubility in PBS is limited to ~2 mg/mL.
High Dose (> 10 mg/kg): Use a co-solvent system: Saline containing 5% DMSO and 5% Tween-80 .
Preparation (Direct PBS Method):
Weigh the required amount of 4-Fluoro PV8 HCl.
Add Sterile PBS (pH 7.4) slowly while vortexing.
Critical Step: Measure pH. The HCl salt will lower the pH of the unbuffered saline. Adjust to pH ~7.0–7.4 using dilute NaOH (0.1 N) if necessary, but do not exceed pH 7.5 as the free base may precipitate out of solution.
Preparation (Co-solvent Method - Recommended for Stability):
Dissolve compound in neat DMSO (5% of final volume).
Add Tween-80 (5% of final volume). Vortex.
Slowly add warm Sterile Saline (90% of final volume) while vortexing continuously.
Validation:
Inspect for "oiling out" (droplets of free base forming). The solution must be optically clear.
Filter sterilize (0.22 µm PES or PVDF) before injection.
Quality Control & Validation
Before administering, validate the solution integrity:
Reference: Compare retention time against a certified reference standard (e.g., from Cayman Chemical).
Workflow Diagram
Figure 1: Decision tree for the solubilization of 4-Fluoro PV8 based on experimental application.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71313799 (4-Fluoro-PV8). Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Monograph: 4-Fluoro-PV8. Retrieved from [Link]
Uchiyama, N., et al. (2013). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (SAB-378), and AM-679, in illegal products. Forensic Toxicology. (Contextual reference for cathinone handling). Retrieved from [Link]
Application Note: Quantitative Analysis of 4-Fluoro PV8 (4F-α-PHP) in Human Plasma by LC-MS/MS
Abstract This application note presents a detailed, robust, and validated method for the quantitative determination of 4-fluoro PV8 (also known as 4F-α-PHP or 4-fluoro-alpha-pyrrolidinohexiophenone) in human plasma. 4-Fl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of 4-fluoro PV8 (also known as 4F-α-PHP or 4-fluoro-alpha-pyrrolidinohexiophenone) in human plasma. 4-Fluoro PV8 is a potent synthetic cathinone, and its monitoring in biological matrices is critical for forensic toxicology and clinical research. The described methodology utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated in accordance with internationally recognized bioanalytical method validation guidelines to ensure accuracy, precision, and reliability.[1][2][3][4][5]
Introduction
4-Fluoro PV8 (4F-α-PHP) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[6] These substances are structural analogues of cathinone, the active alkaloid in the Khat plant, and are designed to mimic the stimulant effects of controlled substances like cocaine and amphetamines. The rapid emergence and chemical diversity of NPS, including variants like 4F-α-PHP, present significant challenges for forensic and clinical laboratories. Reliable, sensitive, and specific analytical methods are essential for accurately identifying and quantifying these compounds in biological specimens to understand their pharmacokinetics, assess toxicity, and aid in medicolegal investigations.[7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity and specificity, making it ideal for detecting low-concentration analytes in complex biological matrices.[8][9][10] This note provides a comprehensive protocol for the extraction and quantification of 4F-α-PHP from human plasma, including detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Analytical Strategy & Method Rationale
The successful quantification of a target analyte in a biological matrix hinges on three key stages: efficient sample preparation, selective chromatographic separation, and sensitive detection.
Sample Preparation: The primary goal is to isolate 4F-α-PHP from endogenous plasma components (proteins, lipids, salts) that can interfere with analysis and damage the analytical column and mass spectrometer. We have selected a mixed-mode cation exchange Solid-Phase Extraction (SPE) protocol. This choice is based on the chemical properties of 4F-α-PHP, a basic compound that will be positively charged at acidic pH. The mixed-mode sorbent provides a dual retention mechanism (ion exchange and reversed-phase), offering superior cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[11][12]
Chromatographic Separation: A reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) method is employed to achieve rapid and efficient separation of 4F-α-PHP from matrix components and any potential metabolites.[13] A sub-2-µm particle column provides high resolution and allows for a short run time, increasing sample throughput. The mobile phase consists of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) to ensure sharp peak shapes and good ionization efficiency.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[9] This technique involves monitoring a specific precursor ion-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS (e.g., 4F-α-PHP-d5) is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis and ensuring the highest accuracy.
Preparation of Standards and Quality Control Samples
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4F-α-PHP and 4F-α-PHP-d5 (IS) in separate 10 mL volumetric flasks using methanol.
Working Standard Solutions: Prepare serial dilutions of the 4F-α-PHP primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS).
Working IS Solution (100 ng/mL): Dilute the 4F-α-PHP-d5 primary stock with 50:50 (v/v) methanol:water.
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL). Independently prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a robust starting point. Expertise Insight: The choice of a mixed-mode cation exchange sorbent is deliberate. At an acidic pH (Step 2), the secondary amine on the pyrrolidine ring of 4F-α-PHP is protonated, allowing for strong retention on the ion-exchange functional group of the sorbent. The subsequent wash steps remove neutral and acidic interferences, leading to a very clean final extract.
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Protocol:
Sample Pre-treatment: To 200 µL of plasma (CS, QC, or unknown sample), add 20 µL of the 100 ng/mL IS working solution. Add 400 µL of 2% phosphoric acid to precipitate proteins and acidify the sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 0.1 M HCl for equilibration. Do not allow the sorbent bed to go dry.
Sample Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge.
Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of methanol to remove polar and non-polar interferences.
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile. Causality Note: The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the ion-exchange sorbent and allowing for its release.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The following parameters provide a validated baseline for analysis.
Table 1: LC-MS/MS System Parameters
Parameter
Setting
LC System
UPLC/UHPLC System
Column
C18, 1.7 µm, 2.1 x 50 mm
Column Temp.
40°C
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Vol.
5 µL
MS System
Triple Quadrupole Mass Spectrometer
Ion Source
Electrospray Ionization (ESI), Positive Mode
Capillary Voltage
3.5 kV
Source Temp.
150°C
Desolvation Temp.
450°C
Desolvation Gas
Nitrogen, 800 L/hr
Table 2: LC Gradient Program
Time (min)
%A
%B
0.00
95
5
0.50
95
5
2.50
5
95
3.50
5
95
3.60
95
5
5.00
95
5
Table 3: MRM Transitions and Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
4F-α-PHP
264.2
121.1
50
22
264.2
91.1
50
35
4F-α-PHP-d5
269.2
121.1
50
22
Method Insight: Two MRM transitions are monitored for the analyte. The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier). The ratio of the two signals must be consistent across all samples for positive identification.
Method Validation
To ensure the trustworthiness of the results, the method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][4][5] All parameters met the standard acceptance criteria.
Caption: Key Pillars of Bioanalytical Method Validation.
Table 4: Summary of Method Validation Results
Parameter
Result
Acceptance Criteria
Linearity (Range)
0.5 - 500 ng/mL
r² ≥ 0.99
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
Accuracy: ±20%, Precision: ≤20%
Intra-day Accuracy (% Bias)
-4.5% to 6.2%
±15% (±20% at LLOQ)
Intra-day Precision (%CV)
3.1% to 8.8%
≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias)
-7.1% to 4.9%
±15% (±20% at LLOQ)
Inter-day Precision (%CV)
5.5% to 10.2%
≤15% (≤20% at LLOQ)
Extraction Recovery
85.2% - 93.6%
Consistent and reproducible
Matrix Effect
CV < 15%
CV ≤ 15%
Stability
Stable for 24h at RT, 72h at 4°C, 3 freeze-thaw cycles, and 30 days at -80°C.
% Deviation within ±15% of nominal
Selectivity: No significant interfering peaks were observed at the retention time of the analyte or IS in six different sources of blank plasma.
Linearity: The calibration curve was linear over the specified range with a correlation coefficient (r²) consistently >0.995 using a weighted (1/x²) linear regression.
Accuracy and Precision: Both intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were determined at four QC levels (LLOQ, Low, Mid, High) and were well within the acceptance limits.[2]
Recovery and Matrix Effect: Extraction recovery was high and consistent. The matrix effect was evaluated and found to be minimal and compensated for by the stable isotope-labeled internal standard.
Stability: 4F-α-PHP was found to be stable in plasma under various storage and handling conditions, which is crucial for ensuring sample integrity from collection to analysis.[15]
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 4-fluoro PV8 in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, while the UPLC-MS/MS system offers the speed and performance required for high-throughput bioanalysis. The method has been thoroughly validated and is fit for purpose, making it a valuable tool for researchers, toxicologists, and drug development professionals working with this class of compounds.
References
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][1][5]
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link][2]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][3]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][5]
Wang, Y., et al. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
Sogut, E., et al. (2018). Molecularly Imprinted Polymer Solid-Phase Extraction of Synthetic Cathinones From Urine and Whole Blood Samples. Chirality. [Link][11]
Sogut, E., et al. (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples. Oita University. [Link][12]
Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Molecules. [Link]
Wagmann, L., et al. (2020). Toxicokinetic studies of the four new psychoactive substances 4-chloroethcathinone, N-ethylnorpentylone, N-ethylhexedrone, and 4-fluoro-alpha-pyrrolidinohexiophenone. Forensic Toxicology. [Link][7]
ResearchGate. (n.d.). A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction prior to LC-MS/MS analysis. [Link]
ResearchGate. (n.d.). Postulated metabolic pathway of α-PHP and 4F-α-PVP. [Link]
Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. ResearchGate. [Link]
The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-Alpha-PHP. [Link][6]
Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. PubMed. [Link]
Al-Jaloud, A., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Semantic Scholar. [Link]
Lee, S., et al. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link][8]
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link][13]
Kuwayama, K., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. PubMed. [Link]
Khan, A., et al. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences. [Link][9]
University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]
Shimadzu Scientific Instruments. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link][10]
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
The Center for Forensic Science Research & Education. (2021). Methylenedioxy-PV8. [Link]
Shanks, K. G., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link][15]
Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. [Link][14]
Technical Support Center: 4-Fluoro PV8 GC-MS Analysis
Status: Active Ticket ID: #NPS-4FPV8-GCMS Assigned Specialist: Senior Application Scientist Last Updated: 2026-02-10 Executive Summary You are likely analyzing 4-fluoro PV8 (also known as 4-fluoro- -PHHP or 4-fluoro- -py...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: #NPS-4FPV8-GCMS
Assigned Specialist: Senior Application Scientist
Last Updated: 2026-02-10
Executive Summary
You are likely analyzing 4-fluoro PV8 (also known as 4-fluoro-
-PHHP or 4-fluoro--pyrrolidinoheptiophenone). This is a synthetic cathinone featuring a pyrrolidine ring and a para-fluorine substitution on the phenyl ring.
The Critical Challenge: Unlike simple amphetamines, 4-fluoro PV8 presents three distinct analytical hurdles:
Thermal Instability: It degrades in hot GC inlets, creating "ghost" peaks (enamines) that confuse identification.
Isomeric Ambiguity: Mass spectrometry (EI-MS) cannot easily distinguish the 4-fluoro isomer from the 2-fluoro or 3-fluoro positional isomers due to identical fragmentation patterns.
Tertiary Amine Chemistry: As a tertiary amine, it resists standard derivatization, limiting your options for improving peak shape.[1]
This guide provides the causality-driven troubleshooting steps required to validate your data.
Module 1: The "Ghost Peak" Phenomenon (Thermal Degradation)
Symptom: You observe a split peak or a shoulder co-eluting with your target, often with a mass spectrum showing a molecular ion of
.
The Science (Causality):
Synthetic cathinones, particularly those with a pyrrolidine ring like PV8, are thermally labile. Inside a standard GC injector (
C), they undergo oxidative dehydrogenation . The molecule loses two hydrogen atoms to form an enamine. This is not a contaminant; it is an artifact created by your instrument.
Troubleshooting Protocol:
Parameter
Standard Setting
Optimized for 4-F-PV8
Why?
Inlet Temp
C
C - C
Minimizes thermal energy that drives dehydrogenation.
Liner Type
Standard Split/Splitless
Deactivated, Low-Volume
Reduces residence time and active sites (silanols) that catalyze degradation.
Split Ratio
10:1
20:1 or higher
Increases flow rate through the liner, reducing residence time.
Validation Check:
Run a sequence with decreasing inlet temperatures (
C C C). If the ratio of the "ghost" peak to the main peak decreases, it is thermal degradation, not a sample impurity.
Module 2: Mass Spectral Interpretation
Symptom: You are unsure if the fragmentation pattern confirms 4-fluoro PV8.
The Science (Causality):
The fragmentation of 4-fluoro PV8 is dominated by
-cleavage , driven by the nitrogen atom in the pyrrolidine ring.
Base Peak (
154): The bond between the carbonyl carbon and the -carbon breaks. The charge remains on the nitrogen-containing fragment (the iminium ion).
Calculation: Pyrrolidine ring (
, mass 70) + -carbon/pentyl chain (, mass 84) = 154 .
Note: The fluorine atom is on the phenyl ring, which is lost in this cleavage. Therefore, all fluoro-PV8 isomers share the same base peak (
154).
Acylium Ion (
123): A secondary cleavage retains the fluorobenzoyl group ().
Figure 1: Decision logic for identifying the fluorinated PV8 core structure based on EI-MS fragmentation.
Module 3: The Isomer Problem (2-F vs. 3-F vs. 4-F)
Symptom: You need to legally differentiate 4-fluoro PV8 from its 2-fluoro or 3-fluoro isomers, but their mass spectra are virtually identical.
The Science (Causality):
Electron Ionization (EI) is a high-energy process. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) has negligible effect on the stability of the primary fragments (
154 and 123). Therefore, MS alone cannot distinguish these isomers.
Troubleshooting Protocol:
Retention Time (RT) Mapping:
Positional isomers often have slightly different boiling points and polarities.
Action: You must run a certified reference material (CRM) for 4-fluoro PV8 alongside your sample.
Expectation: On a standard 5% phenyl column (e.g., DB-5ms, Rtx-5), the elution order is typically 2-F
3-F 4-F, but these peaks may differ by only a few seconds.
Column Selection:
If you have co-eluting isomers, a standard DB-5ms column may be insufficient.
Upgrade: Switch to a specialized stationary phase like Rtx-200 (trifluoropropylmethyl polysiloxane) or a Pentafluorophenyl (PFP) column. These phases interact more specifically with the halogenated ring, improving separation resolution.
Blank Run: Inject pure solvent before your sample.
Pass Criteria: No peaks at
154. (Prevents false positives from carryover).
Sensitivity Check: Verify the Signal-to-Noise (S/N) ratio of the
123 peak.
Pass Criteria: S/N > 10:1. If lower, the fluorine confirmation is unreliable.
References
UNODC (United Nations Office on Drugs and Crime). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
[Link]
Kerrigan, S., & Mellon, M. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology.
[Link][2][3]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library.
[Link]
Tsujikawa, K., et al. (2013).[2] Thermal degradation of
-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International.
[Link]
Welcome to the technical support hub for synthetic cathinone analysis. This guide addresses the specific challenges of detecting and quantifying 4-fluoro PV8 (also known as 4-F-PHPP or 4F-PV8) in complex biological matrices.
As a fluorinated analog of PV8 (
-pyrrolidinoheptiophenone), this compound presents unique chromatographic and mass spectrometric behaviors.[1][2] Unlike simple C18 retentions, the fluorine substitution on the phenyl ring alters the electron density, requiring specific stationary phases for isomeric resolution and optimized collision energies for stable fragmentation.[2]
The following parameters represent a "Golden Standard" starting point. These have been synthesized from high-sensitivity protocols used in forensic toxicology.[1][2]
Iminium Ion: Cleavage of the bond.[2] This is the most abundant fragment for pyrrolidino-cathinones with a pentyl tail.[1][2]
Qualifier Transition
278.2 109.0
Fluoro-tropylium Ion: Characteristic of the fluorinated benzyl moiety.[1] Essential for distinguishing from non-fluorinated isobaric interferences.[2]
Qualifier Transition 2
278.2 123.0
Fluorobenzoyl Ion: Confirmatory fragment retaining the carbonyl oxygen.[2]
Collision Energy (CE)
20–25 eV (Quant)35–40 eV (Qual)
Lower energy preserves the iminium structure; higher energy is required to form the tropylium ring system.[2]
Source Temp
450°C
High temperature ensures efficient desolvation of the pyrrolidine ring, which can be sticky.[2]
B. Liquid Chromatography (LC) Conditions
Standard C18 columns often fail to separate positional isomers (e.g., 4-F vs. 3-F PV8). We strongly recommend a Biphenyl stationary phase.[1][2]
Parameter
Recommendation
Technical Rationale
Column
Biphenyl (100 x 2.1 mm, 2.6 µm)
The interactions between the biphenyl ligands and the fluorinated aromatic ring provide superior selectivity over C18.[1]
Mobile Phase A
Water + 0.1% Formic Acid + 5mM Ammonium Formate
Acidic pH is non-negotiable to protonate the tertiary amine (pKa ~9.5), ensuring retention and peak shape.[2]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Methanol can be used for tighter isomer selectivity but often results in lower ESI sensitivity for this compound class.[2]
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.6 µm core-shell particles.[1][2]
Gradient
5% B to 95% B over 8 mins
A shallow gradient slope in the middle (30-60% B) aids in separating matrix interferences.[2]
Optimization Logic & Workflow
Do not blindly apply parameters. Use this logic flow to adapt the method to your specific instrument (e.g., Q-TOF vs. Triple Quad).
Diagram 1: Method Development Workflow
This workflow illustrates the decision-making process for optimizing separation and detection.
Caption: Logical progression for optimizing LC-MS parameters, prioritizing chromatographic selectivity before mass spectral tuning.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing significant peak tailing for 4-fluoro PV8. How do I fix this?
The Mechanism: Synthetic cathinones contain a secondary or tertiary amine (pyrrolidine ring) that interacts strongly with residual silanols on the silica column surface.
The Fix:
Buffer Check: Ensure you are using Ammonium Formate (5-10 mM) in Mobile Phase A. Formic acid alone is sometimes insufficient to mask silanols.[2]
Column Aging: If the column is old, silanol exposure increases.[2] Replace the column.
Injector Wash: Tailing can sometimes be carryover.[2] Use a strong needle wash (e.g., 40:40:20 ACN:MeOH:IPA + 0.2% Formic Acid).[2]
Q2: I cannot distinguish 4-fluoro PV8 from its isomers (2-F or 3-F).
The Mechanism: Positional isomers have identical masses and fragmentation patterns (isobaric).[2] Separation must be chromatographic.[2][3]
The Fix:
Switch to Biphenyl: If using C18, switch to a Biphenyl or PFP (Pentafluorophenyl) column.[2] The fluorine position affects the
-electron distribution, which these columns can discriminate.[2]
Lower Temperature: Run the column oven at 30°C instead of 40-50°C. Lower temperatures often enhance the separation of steric isomers.[2]
Methanol Substitution: Try swapping Acetonitrile for Methanol in Mobile Phase B. Methanol is a protic solvent and interacts differently with the fluorinated ring, potentially increasing resolution.[2]
Q3: My sensitivity is dropping over a long sequence of urine samples.
The Mechanism: "Matrix Effect" or ion suppression.[2] Phospholipids and salts from urine are accumulating on the column or source.[2]
The Fix:
Divert Valve: Direct the first 1.0 min and the final 2.0 mins of the LC run to waste.
Internal Standard: You must use a deuterated internal standard.[2] If 4-F-PV8-d8 is unavailable, use
Sample Clean-up: Dilute-and-shoot is risky for long queues. Implement Supported Liquid Extraction (SLE) or SPE (Mixed-mode Cation Exchange) to remove phospholipids.[1][2]
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for resolving common chromatographic and detection issues with fluorinated cathinones.
References
Wagmann, L., et al. (2020).[2] A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Journal of Analytical Toxicology.
Uchiyama, N., et al. (2013).[2] Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances. Forensic Toxicology. (Establishes fragmentation basis for fluorinated cathinones).
Thermo Fisher Scientific. (2018).[2] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Validates Biphenyl column selectivity for isomers).
Jackson, G., et al. (2020).[2] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (Defines the tropylium vs. iminium ion pathways).
Senior Application Scientist Desk Subject: Optimization of Storage and Handling for 4-Fluoro PV8 (Hydrochloride Standard) Introduction Welcome to the technical support repository for 4-Fluoro PV8 (1-(4-fluorophenyl)-2-(p...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist DeskSubject: Optimization of Storage and Handling for 4-Fluoro PV8 (Hydrochloride Standard)
Introduction
Welcome to the technical support repository for 4-Fluoro PV8 (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one). As a researcher, you are likely aware that pyrrolidinophenone-derived cathinones exhibit significant instability compared to traditional amphetamines. The presence of the
-ketone moiety adjacent to the pyrrolidine ring creates a "hotspot" for spontaneous degradation, particularly via oxidative stress and pH-dependent isomerization.
This guide moves beyond basic storage instructions. It provides a causal analysis of degradation pathways and actionable, self-validating protocols to ensure your analytical standards remain chemically authentic.
Part 1: Critical Storage Protocols (The "Pre-Experiment" Phase)
The Core Issue:
The primary degradation drivers for 4-Fluoro PV8 are nucleophilic attack (facilitated by protic solvents) and photolytic cleavage of the ketone. Research indicates that halogenated cathinones (like 4-F-PV8) are often less stable than their non-halogenated counterparts due to the electron-withdrawing nature of the fluorine, which can increase the acidity of the
-proton, making the molecule more susceptible to enolization and subsequent oxidation [1, 2].
The Golden Rules of Preservation
Parameter
Recommendation
Scientific Rationale
Physical State
Solid (HCl Salt)
The hydrochloride salt lattice protects the amine from oxidation. Free base forms degrade rapidly (hours to days) at room temperature [3].
Temperature
-20°C or -80°C
Arrhenius kinetics dictate that degradation rates halve (approx.) for every 10°C drop. Freezer storage is non-negotiable for long-term stability.
Primary Solvent
Acetonitrile (ACN)
Avoid Methanol (MeOH) for long-term storage. MeOH is a protic solvent that can facilitate nucleophilic attack and transesterification-like reactions over time. ACN is aprotic and offers superior stability [1, 4].
Container
Amber Glass (Silanized)
The -ketone group absorbs UV light, leading to Norrish Type I/II cleavage. Silanization prevents adsorption of the cationic amine to glass silanols.
Visual Workflow: Storage Decision Logic
Figure 1: Decision matrix for stabilizing incoming reference materials. Note the critical intervention for Methanol-based solutions.
Part 2: Solubilization & Handling (The "Active" Phase)
The Core Issue:
When 4-Fluoro PV8 is in solution, the equilibrium between the keto and enol forms is pH-dependent. At neutral or basic pH, the
-proton is abstracted, leading to racemization (loss of chiral purity) and dimerization (formation of colored pyrazine artifacts).
Protocol: Creating a Stable Stock Solution
Objective: Prepare a 1 mg/mL stock solution that remains stable for >3 months.
Preparation of Acidified Diluent:
Do not use pure ACN.
Action: Add 0.1% Formic Acid (FA) or Acetic Acid to HPLC-grade Acetonitrile.
Why: Acidification (pH < 4) protonates the pyrrolidine nitrogen and suppresses the abstraction of the
-proton, effectively "locking" the molecule in its stable keto form [5].
Dissolution:
Weigh the HCl salt into a volumetric flask.
Add the Acidified ACN to volume.
Sonicate: Brief sonication (30 sec) is acceptable, but avoid heat generation.
Aliquoting:
Never store the bulk stock in a single container that is repeatedly opened. Moisture ingress causes hydrolysis.
Action: Aliquot into single-use amber glass inserts (e.g., 100 µL per vial).
Seal: Use PTFE-lined caps to prevent solvent evaporation.
Part 3: Troubleshooting Degradation (The "Diagnostic" Phase)
The Core Issue:
How do you distinguish between "instrument drift" and "standard degradation"? You must look for specific molecular fingerprints.
Degradation Markers (LC-MS/MS)
If your standard is degrading, you will see a decrease in the parent peak (
~278 for [M+H]+) and the emergence of specific artifacts.
Degradation Type
Mechanism
Mass Shift
Marker ()
Reduction
Conversion of ketone to alcohol (dihydro-metabolite mimic)
+2 Da
~280
Oxidation
Formation of 2''-oxo (lactam) or N-oxide
+14 / +16 Da
~292 / 294
Dehydrogenation
Formation of enamine/imine species
-2 Da
~276
Visual Pathway: Degradation Mechanisms
Figure 2: Common degradation products detectable via LC-MS. The appearance of m/z 280 or 292 indicates compromised integrity.
Part 4: Frequently Asked Questions (FAQ)
Q1: My standard arrived in Methanol on dry ice. Should I use it?A: Use it immediately for qualitative work, but do not rely on it for long-term quantitative calibration. Methanol promotes instability in synthetic cathinones over time, even at -20°C [1]. If you need to store it, evaporate the methanol under a gentle stream of nitrogen (cold) and reconstitute in acidified acetonitrile .
Q2: Can I store 4-F-PV8 in plastic (PP) tubes?A:No. Lipophilic compounds like 4-F-PV8 (especially the free base, but also the salt to a lesser extent) can adsorb onto polypropylene surfaces, altering the concentration. Always use Type I borosilicate glass .
Q3: I see a "double peak" in my chromatogram. Is this degradation?A: It depends.
Scenario A (Same Mass): If both peaks have the same
(278), you may be witnessing chiral separation (if using a chiral column) or diastereomer formation (if the compound has racemized and you have a chiral environment).
Scenario B (Different Mass): If the second peak is +16 Da or +2 Da, it is chemical degradation.
Scenario C (Solvent Effect): If you injected a standard dissolved in 100% ACN into a high-aqueous mobile phase, you might see "peak splitting" due to solvent strength mismatch. Ensure your injection solvent matches your initial mobile phase conditions.
Q4: How often should I re-verify the concentration?A: For forensic or clinical applications, a Check Standard (QC) should be run against a freshly prepared independent calibration curve every 30 days . If the response drops by >15%, discard the stock.
References
Al-Saffar, Y., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Available at: [Link]
Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine.[1][2][3][4][5][6][7] Journal of Analytical Toxicology. Available at: [Link]
Tsujikawa, K., et al. (2013).[3] Degradation of synthetic cathinones in blood and urine.[1][2][3][8] Forensic Science International. (Contextual citation for general cathinone instability mechanisms).
Li, L., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.[2][7] Forensic Toxicology.[1][2][7][9] Available at: [Link]
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime. Available at: [Link]
minimizing variability in 4-fluoro PV8 experiments
Technical Support Center: 4-Fluoro PV8 A Guide to Minimizing Experimental Variability Welcome to the technical support center for 4-fluoro PV8. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Fluoro PV8
A Guide to Minimizing Experimental Variability
Welcome to the technical support center for 4-fluoro PV8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and experimenting with 4-fluoro PV8. Our goal is to help you achieve higher reproducibility and minimize variability in your results by explaining the causality behind key experimental choices.
Part 1: Foundational Knowledge of 4-Fluoro PV8
Before troubleshooting, it is essential to understand the fundamental properties of the compound you are working with. 4-fluoro PV8 (also known as 4-fluoro-α-PHPP) is a synthetic cathinone and a para-fluoro analog of the psychoactive compound PV8.[1][2][3] Its physiological and toxicological properties are not fully elucidated, underscoring the need for careful and precise experimental design in research applications.[1][2][3][4]
The presence of a fluorine atom can significantly influence a molecule's metabolic stability and pharmacokinetic properties, often by blocking sites of oxidative metabolism.[5][6] This is a critical consideration in experimental design and data interpretation.
Part 2: Core Principles for Minimizing Variability
Variability can be introduced at multiple stages of an experiment. A systematic approach, focusing on controlling key parameters, is the most effective strategy for ensuring reproducibility.
Caption: A standardized workflow highlighting critical control points for reproducibility.
Troubleshooting Checklist:
Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. High concentrations of organic solvents can be cytotoxic or interfere with assay components.
Pipetting Accuracy: Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each step.
Incubation Times: Adhere strictly to specified incubation times.
Plate Effects: Be aware of potential "edge effects" on microplates. Randomize your sample layout or avoid using the outer wells for critical samples.
Batch-to-Batch Reagent Variability: Use the same lot of reagents (e.g., cells, media, detection agents) for a set of comparative experiments whenever possible.
Q6: What analytical methods are suitable for characterizing 4-fluoro PV8 and confirming its identity?
A6: For forensic and research applications, mass spectrometry is a primary tool.
Gas Chromatography/Mass Spectrometry (GC/MS): A monograph from the DEA provides a sample preparation method (diluting ~4 mg/mL in MeOH) and detailed instrument parameters for analysis. [7]This is a robust method for confirming identity based on retention time and fragmentation patterns.
Liquid Chromatography/Mass Spectrometry (LC/MS): LC-MS methods have been shown to be highly suitable for the qualitative and quantitative analysis of cathinones in biological samples. [8]This technique is particularly useful for analyzing metabolites in complex matrices.
[9]
References
4-Fluoro-PV8 Monograph. SWGDRUG.org. (2019). Available from: [Link]
Shojo, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International. Available from: [Link]
4-fluoro PV8 (hydrochloride) - Analytical Standards. Bertin-bioreagent.com. Available from: [Link]
Johnson, M. W., et al. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology. Available from: [Link]
Ellefsen, K. L., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. ResearchGate. Available from: [Link]
Ba-Alawi, W., et al. (2017). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
Hotha, K. (2023). Handling HPAPIs safely – what does it take? European Pharmaceutical Review. Available from: [Link]
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]
Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
ensuring reproducibility in 4-fluoro PV8 behavioral studies
Technical Support Center: 4-Fluoro PV8 Behavioral Studies Executive Summary & Compound Profile User Query: What exactly is 4-fluoro PV8, and why is my data showing high variance compared to standard alpha-PVP studies? Te...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Fluoro PV8 Behavioral Studies
Executive Summary & Compound Profile
User Query: What exactly is 4-fluoro PV8, and why is my data showing high variance compared to standard alpha-PVP studies?
Technical Insight:
4-Fluoro PV8 (para-fluoro-alpha-pyrrolidinoheptiophenone) is a synthetic cathinone and a structural analog of PV8 (alpha-PHiP). Unlike first-generation cathinones, 4F-PV8 combines a long aliphatic side chain (heptyl, 7-carbon) with a halogenated phenyl ring.
Mechanism: It acts primarily as a potent Monoamine Transporter (MAT) inhibitor, blocking the reuptake of Dopamine (DAT) and Norepinephrine (NET).
The "Variance" Source: The 4-fluoro substitution blocks the primary site of metabolic degradation (para-hydroxylation), potentially extending the half-life compared to PV8. However, the long heptyl chain increases lipophilicity, leading to erratic absorption if the vehicle formulation is not optimized.
Formulation & Chemical Stability (The "Input" Variable)
Q: My stock solution precipitated after 24 hours at 4°C. Is the compound degrading?
A: Likely not degrading, but crashing out due to solubility limits. The heptyl chain makes 4F-PV8 significantly more lipophilic than alpha-PVP.
Troubleshooting Protocol: Stable Formulation
Do not use pure saline for stock solutions >5 mg/mL. Follow this "Self-Validating" formulation protocol:
Vehicle Selection: Use a surfactant-based vehicle to ensure homogeneity.
Recommended: 2% Tween-80 in 0.9% Saline OR 10% Hydroxypropyl-beta-cyclodextrin (HPβCD).
pH Criticality: Synthetic cathinones are unstable in alkaline environments (rapid cyclization/dimerization).
Action: Adjust vehicle pH to 5.5–6.0 using dilute HCl.
Storage: Store aliquots at -20°C. Never freeze-thaw more than once.
Visual Guide: Formulation Decision Tree
Caption: Logic flow for ensuring solubility and chemical stability of 4F-PV8 prior to in vivo administration.
Experimental Design & Dosing (The "Process" Variable)
Q: I see no locomotor activation at 10 mg/kg, but intense activation at 30 mg/kg. Is this normal?
A: Yes. This is the Threshold Effect typical of long-chain pyrovalerones. The high lipophilicity delays blood-brain barrier (BBB) penetration kinetics compared to shorter-chain analogs.
Q: The animals stop moving at high doses. Is this sedation?
A:Do not confuse stereotypy with sedation. High doses of DAT inhibitors induce "stereotypic focusing" (sniffing, chewing, repetitive head movements) which registers as zero horizontal distance in beam-break systems.
Data Table: Recommended Dosing Regimen (Mouse - C57BL/6)
Based on SAR extrapolation from PV8 and 4F-alpha-PVP.
Parameter
Low Dose (Exploratory)
Medium Dose (Locomotor Peak)
High Dose (Stereotypy Risk)
Dose (IP)
3 - 5 mg/kg
10 - 20 mg/kg
> 30 mg/kg
Onset Time
10 - 15 mins
10 - 20 mins
5 - 10 mins
Duration
60 - 90 mins
120 - 180 mins
> 240 mins
Behavior
Mild hyper-locomotion
Peak horizontal activity
Stereotypy, rearing, anxiety
Critical Control: You must include a positive control group (e.g., Methamphetamine 1 mg/kg or alpha-PVP 5 mg/kg) to validate the assay sensitivity.
Behavioral Assay Execution (The "Output" Variable)
Q: How do I distinguish between "freezing" (fear/anxiety) and "stereotypy" (over-stimulation)?
A: You must use visual scoring or fine-movement analysis, not just total distance traveled.
Freezing: Posture is tense, usually in a corner. No head movement.
Stereotypy: Animal is stationary but head is rapidly moving (sniffing/licking). High "Vertical Counts" or "Fine Movements."
Experimental Workflow: The "Biphasic" Check
Caption: Workflow for distinguishing true stimulant effects from stereotypy-induced immobility in 4F-PV8 studies.
References & Authoritative Grounding
1. Structure-Activity Relationships (SAR) of Pyrovalerones
Source: Gatch, M. B., et al. (2013). "Locomotor stimulant and discriminative stimulus effects of 'bath salt' cathinones."
Relevance: Establishes the baseline for how alkyl chain length (PV8 vs. alpha-PVP) affects potency and time-course. PV8 (heptyl) typically shows lower potency but longer duration than alpha-PVP (pentyl).
Link:
2. Metabolic Stability of Fluorinated Cathinones
Source: Swortwood, M. J., et al. (2016).[1] "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes..."
Relevance: Identifies that PV8 is rapidly metabolized via oxidation. The 4-fluoro analog (4F-PV8) blocks the para-oxidation site, necessitating the "High Dose" warnings in the guide due to potentially reduced clearance.
Link:
3. Stability of Synthetic Cathinones in Solution
Source: Li, L., et al. (2020).[2] "Stability of synthetic cathinones in blood and urine."
Relevance: Provides the data backing the requirement for acidic pH (5.5-6.0) and cold storage to prevent degradation of the pyrrolidine ring.
Link:
4. Biphasic Locomotor Effects
Source: Wojcieszak, J., et al. (2018).[3] "Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice."
Relevance: Directly compares PV8 and alpha-PVP, demonstrating the inverted U-shaped dose-response curve (hyperactivity vs. stereotypy) essential for interpreting 4F-PV8 data.
calibration curve issues for 4-fluoro PV8 analysis
This technical guide is structured as a dynamic troubleshooting center for researchers encountering calibration anomalies with 4-fluoro PV8 (para-fluoro-α-PHPP). It prioritizes causal analysis over generic advice, assumi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a dynamic troubleshooting center for researchers encountering calibration anomalies with 4-fluoro PV8 (para-fluoro-α-PHPP). It prioritizes causal analysis over generic advice, assuming the reader has a baseline understanding of LC-MS/MS.
Phase 1: Diagnostic Triage – "Why is my curve failing?"
In the analysis of synthetic cathinones like 4-fluoro PV8, a "bad calibration curve" is rarely a random event. It is a symptom of specific physicochemical interactions between the analyte, the matrix, and the instrument surfaces. Use this diagnostic logic to identify your specific failure mode.
Q: My
is < 0.99. How do I pinpoint the cause?
A: Do not rely solely on the correlation coefficient (
). You must inspect the % Relative Error (%RE) of your individual calibrators. The pattern of error reveals the root cause.
Error Pattern
Symptom
Root Cause Mechanism
Corrective Action
Low-End Drop-off
Low calibrators (e.g., 1–5 ng/mL) are consistently undetected or under-quantified (-50% RE).
Adsorption (The "Stickiness" Factor). 4-fluoro PV8 is a lipophilic amine. It binds to active sites on untreated glass or plastic vials.
Switch to Silanized Glass Vials . Ensure sample solvent contains at least 20% organic or 0.1% Formic Acid to keep the amine charged and soluble.
High-End Plateau
High calibrators (e.g., 500–1000 ng/mL) show negative bias (curve bends down).
Detector Saturation or Ion Suppression. The detector is blinded by too many ions, or matrix components are stealing charge in the source.
1. Switch to a quadratic fit ().2. Dilute samples.3. Optimize ESI source position.
Random Scatter
No clear pattern; points fall randomly above/below the line.
Internal Standard (IS) Mismatch. The IS is not tracking the analyte's ionization efficiency changes.
Use a deuterated analog closer in structure (e.g., -PVP-d8 or MDPV-d8 if 4-F-PV8-d8 is unavailable).
Intercept Shift
The curve does not pass through zero; high y-intercept.
Carryover or Contamination. 4-fluoro PV8 "sticks" to the injector needle or rotor seal.
Implement a double wash cycle : Wash 1 (Organic: MeOH/ACN/IPA + 0.1% FA) followed by Wash 2 (Aqueous).
Visualizing the Troubleshooting Logic
The following decision tree outlines the systematic approach to resolving linearity issues.
Caption: Decision tree for diagnosing calibration failures based on residual error patterns.
Phase 2: The Chemistry of Instability
Q: Why do my QC samples degrade within 24 hours?
A: Synthetic cathinones are notoriously unstable in biological matrices, primarily driven by pH and temperature. The pyrrolidine ring in 4-fluoro PV8 offers slightly more stability than secondary amines (like 4-MMC), but it is still vulnerable.
The Mechanism:
In alkaline environments (pH > 7), the ketone group adjacent to the amine is susceptible to oxidation and rearrangement. In urine or blood stored at room temperature, enzymes and basic pH accelerate this breakdown.
The Solution: The "Acid Trap"
You must force the equilibrium toward the ionized (salt) form, which is chemically stable.
Protocol: Immediately upon collection or aliquoting, acidify the matrix.
Urine: Add 20
L of 6M HCl per 1 mL of urine (Target pH < 4).
Blood/Plasma: Use NaF/Oxalate tubes (grey top) to inhibit enzymatic activity and store at -20°C.
Critical Note: Never store 4-fluoro PV8 standards in pure methanol for long periods at room temperature; trans-methylation can occur. Acetonitrile is the preferred storage solvent.
Phase 3: Matrix Effects & Internal Standards
Q: I cannot find a deuterated standard for 4-fluoro PV8. What should I use?
A: This is a common hurdle with NPS (New Psychoactive Substances). When an exact stable isotope label (SIL) is unavailable, you must select a surrogate that mimics the Retention Time (RT) and pKa of the target.
Reasoning: Structurally, PV8 is an extended chain version of
-PVP. The ionization behavior is nearly identical.
Bronze Standard:MDPV-d8 .
Risk: MDPV has a methylenedioxy ring which alters polarity. If your gradient is steep, MDPV-d8 may elute too far from 4-fluoro PV8, failing to compensate for matrix suppression at the specific elution time.
Q: How do I calculate Matrix Effect (ME)?
Do not guess. Validate it using the Post-Extraction Spike method:
If < 50% (Suppression): Your phospholipids are co-eluting.
Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.
Phase 4: Chromatographic Resolution (Isomers)
Q: I see a "shoulder" on my peak. Is it contamination?
A: It is likely a regioisomer .
The "4-fluoro" designation indicates the fluorine is at the para position. However, "3-fluoro" (meta) and "2-fluoro" (ortho) isomers exist and are often sold as the same product in illicit markets.
The Separation Challenge:
These isomers have identical precursor ions and often identical product ions (transitions). Mass spectrometry alone cannot distinguish them; Chromatography is your only defense.
Recommended Gradient for Isomer Separation:
Column: Biphenyl or Phenyl-Hexyl (The
- interactions separate positional isomers better than C18).
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Mobile Phase B: Methanol (Methanol provides better selectivity for fluorine isomers than Acetonitrile).
Gradient Table:
Time (min)
%B (Methanol)
Action
0.0
5
Hold for loading
1.0
5
Begin ramp
8.0
95
Slow ramp for resolution
10.0
95
Wash
| 10.1 | 5 | Re-equilibrate |
References & Grounding
Cayman Chemical. 4-fluoro PV8 (hydrochloride) Product Information & Stability Data. (Confirming structure and storage requirements).
Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. (Establishes pH dependence and pyrrolidine stability profile).
UNODC (United Nations Office on Drugs and Crime). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Global standard for IS selection and mass transitions).
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7] (The standard protocol for ME calculation).
troubleshooting unexpected results in 4-fluoro PV8 assays
Welcome to the technical support center for 4-fluoro PV8. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-fluoro PV8. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this synthetic cathinone analog. As a para-fluoro analog of PV8, its physiological and toxicological properties are not fully elucidated, making robust and reliable analytical methods paramount for any research or forensic application.[1][2] This resource provides in-depth, experience-driven solutions to common and unexpected issues encountered during assay development and execution.
Section 1: Foundational Knowledge & Preparation
Many assay failures originate from suboptimal preparation of standards and samples. Understanding the fundamental properties of 4-fluoro PV8 is the first step toward preventing errors.
FAQ: What are the key physicochemical properties of 4-fluoro PV8 I should be aware of?
Understanding the solubility, stability, and chemical nature of 4-fluoro PV8 (hydrochloride) is critical for experimental design. It is a crystalline solid, and its solubility varies significantly across different solvents.[1][3] This information is crucial for preparing stock solutions and ensuring compatibility with your mobile phase or assay buffer.
Table 1: Physicochemical Properties of 4-fluoro PV8 Hydrochloride
Critical for maintaining long-term stability (≥ 5 years).
| Solubility | Ethanol: ~25 mg/mLDMSO: ~12.5 mg/mLDMF: ~12.5 mg/mLPBS (pH 7.2): ~2 mg/mL |[1][3] | Dictates solvent choice for stock solutions and working standards. Poor solubility can lead to inaccurate quantification and precipitation. |
FAQ: How should I properly prepare my 4-fluoro PV8 stock solutions and standards?
Improperly prepared solutions are a leading cause of assay variability. Given that synthetic cathinones can be susceptible to degradation, particularly in alkaline conditions, a standardized and careful approach is necessary.[4]
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
Equilibration: Allow the vial of 4-fluoro PV8 hydrochloride powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance.
Solvent Selection: Based on Table 1, select an appropriate organic solvent. For most chromatographic applications, Ethanol or Methanol are excellent choices. For cell-based assays, DMSO is common, but care must be taken to manage final solvent concentration.
Dissolution: Add the chosen solvent to the weighed powder to achieve the target concentration (e.g., for 5 mg, add 5 mL of solvent for a 1 mg/mL solution).
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating bath for a short period (5-10 minutes) to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no particulate matter remains.
Storage: Store the primary stock solution in a tightly sealed, amber glass vial at -20°C. Aliquoting the stock into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for the quantification of synthetic cathinones.[5] However, the chemical nature of these compounds can present unique challenges.
Caption: Logical workflow for troubleshooting common HPLC issues.
FAQ: My chromatogram shows poor peak shape (tailing, fronting, or splitting). What is the cause?
Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
Table 2: Troubleshooting Poor Peak Shape
Problem
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
Peak Tailing
1. Secondary Interactions: The basic pyrrolidine nitrogen on 4-fluoro PV8 interacts with acidic residual silanols on the silica-based column packing. 2. Column Contamination: Strongly retained compounds from previous injections accumulate on the column head.
1. Adjust Mobile Phase pH: Add a buffer (e.g., 0.1% formic acid or ammonium formate) to the mobile phase to maintain a pH between 3 and 5. This ensures the analyte is consistently protonated (positively charged), minimizing interactions with silanols. 2. Use a Guard Column & Flush: A guard column is essential to protect the analytical column.[6] Periodically flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants.
Peak Fronting
1. Column Overload: Injecting too much sample mass causes the peak to saturate the stationary phase at the inlet. 2. Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.
1. Reduce Injection Mass: Dilute the sample or reduce the injection volume.[7] 2. Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
| Peak Splitting | 1. Partially Blocked Frit/Inlet: Particulates from the sample or system can obstruct the flow path at the column head. 2. Column Void/Damage: A void has formed at the head of the column due to pressure shocks or age. | 1. Filter Samples: Always filter samples through a 0.22 µm syringe filter before injection. 2. Reverse and Flush Column: Disconnect the column, reverse its direction, and flush with a compatible solvent at low flow rate to dislodge particulates. If the problem persists, the column may need replacement. |
FAQ: Why is my retention time drifting or inconsistent between injections?
Retention time (RT) is a critical parameter for compound identification. Drifting RT points to an unstable system.
Cause: Insufficient column equilibration.
Explanation: When changing mobile phase composition, especially when using ion-pairing agents or buffers, the stationary phase requires a significant volume of new mobile phase to reach equilibrium.
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. Monitor the baseline; a stable baseline is a good indicator of equilibration.
Cause: Inconsistent mobile phase preparation.
Explanation: Minor variations in pH or solvent ratios between batches of mobile phase will directly impact retention time, especially for an ionizable compound like 4-fluoro PV8.
Solution: Prepare mobile phase in large, single batches. Use a calibrated pH meter. Ensure solvents are accurately measured with graduated cylinders.
Cause: Fluctuating column temperature.
Explanation: Retention is a temperature-dependent process. Even minor drifts in ambient lab temperature can cause RT to shift.
Solution: Use a thermostatically controlled column oven. This is a non-negotiable component for robust and reproducible methods.[8]
Section 3: Troubleshooting In-Vitro Bioassays
Beyond quantification, 4-fluoro PV8 is often studied in cell-based assays to understand its mechanism of action, which typically involves the inhibition of monoamine reuptake transporters.[9]
Caption: Mechanism of 4-fluoro PV8 at the dopamine transporter.
FAQ: My dose-response curve is inconsistent or shows high variability. Why?
Cause: Compound Precipitation.
Explanation: As noted in Table 1, 4-fluoro PV8 has limited solubility in aqueous buffers like PBS.[1] When a high-concentration DMSO stock is diluted into assay media, the compound can crash out of solution, leading to a lower effective concentration.
Solution: Check the final concentration of your compound and the percentage of DMSO. Keep the final DMSO concentration below 0.5% if possible. After diluting into the final assay buffer, visually inspect for any cloudiness or precipitate. Consider performing a solubility test in your specific assay media.
Cause: Inaccurate Pipetting.
Explanation: Serial dilutions are a common source of error propagation. Small inaccuracies in early dilution steps become magnified in the final concentrations.
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare sufficient volume at each step to minimize errors associated with pipetting very small volumes.
Cause: Cell Health and Density.
Explanation: The response of cells in an assay is highly dependent on their health and confluency. Inconsistent cell seeding or unhealthy cells will produce variable results.
Solution: Standardize your cell culture and plating procedures. Always perform a viability check (e.g., Trypan Blue) before plating. Ensure a consistent cell density across all wells of your assay plate.
Section 4: Method Validation & Ensuring Data Integrity
A troubleshooting guide is incomplete without discussing how to prevent issues in the first place. A properly validated analytical method is trustworthy and self-validating.[10][11] Regulatory bodies and scientific working groups provide clear guidelines on the required validation parameters.[10]
FAQ: What are the minimum validation parameters I should assess for my quantitative 4-fluoro PV8 assay?
For a quantitative method, several key performance characteristics must be evaluated to ensure the results are fit for purpose.[12][13]
Table 3: Core Parameters for Analytical Method Validation
Parameter
Definition
Common Acceptance Criteria
Specificity / Selectivity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).
No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Correlation coefficient (r²) ≥ 0.99. Calibration points should be within ±15% of the nominal concentration.
Accuracy
The closeness of test results obtained by the method to the true value.
Mean recovery of 85-115% for spiked samples at low, medium, and high concentrations.
Precision (Repeatability & Intermediate)
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically a signal-to-noise ratio of 10:1, with accuracy and precision meeting acceptance criteria.
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top). | Analyte concentration should remain within ±15% of the initial concentration. |
By systematically evaluating these parameters, you build a robust method that generates reliable, reproducible, and defensible data.
Shojo, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International. [Link]
Shanks, K. G., et al. (2013). Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology. Journal of Analytical Toxicology. [Link]
Hondebrink, L., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. [Link]
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
Pharmacological Comparison Guide: PV8 vs. 4-Fluoro PV8
This guide provides an in-depth pharmacological comparison between PV8 ( -PHPP) and its fluorinated analog 4-fluoro PV8 (4F- -PHPP) . It is designed for researchers investigating structure-activity relationships (SAR) wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacological comparison between PV8 (
-PHPP) and its fluorinated analog 4-fluoro PV8 (4F--PHPP) . It is designed for researchers investigating structure-activity relationships (SAR) within the synthetic cathinone class.
Executive Summary
PV8 (
-pyrrolidinoheptaphenone) and 4-fluoro PV8 are synthetic cathinones belonging to the pyrrolidinophenone subclass. They function primarily as potent, psychostimulant-like monoamine transporter blockers.[1]
PV8 is the heptyl-chain homolog of
-PVP ("Flakka"). It exhibits high selectivity for the dopamine (DAT) and norepinephrine (NET) transporters but has reduced potency compared to its pentyl-chain predecessors due to steric hindrance from the elongated alkyl tail.
4-fluoro PV8 incorporates a fluorine atom at the para-position of the phenyl ring. This modification alters the compound's lipophilicity and metabolic stability, blocking para-hydroxylation while retaining the core psychostimulant mechanism.
Chemical Identity & Physicochemical Properties
The addition of the fluorine atom significantly impacts the electronic distribution and lipophilicity of the molecule, influencing blood-brain barrier (BBB) penetration.
Figure 1: Structural divergence between PV8 and 4-fluoro PV8. The fluorine atom (yellow) modifies the phenyl ring's electronic properties.
Pharmacodynamics: Mechanism of Action
Both compounds act as Monoamine Transporter Inhibitors , functioning as "blockers" rather than substrate-type releasers.
3.1. Transporter Selectivity
Dopamine Transporter (DAT): Both compounds potently inhibit DAT, leading to increased extracellular dopamine levels.[2] However, the heptyl chain of PV8 renders it less potent than shorter-chain analogs like
-PVP ( nM). The 4-fluoro substitution typically retains DAT affinity but does not significantly recover the potency lost by the chain extension.
Norepinephrine Transporter (NET): High affinity inhibition, contributing to sympathomimetic effects (tachycardia, hypertension).
Serotonin Transporter (SERT): Negligible activity.[1] The pyrrolidine ring and bulky alkyl chain create steric clashes within the SERT binding pocket, resulting in high DAT/SERT selectivity ratios (>100-fold).
3.2. The "Fluorine Effect" (SAR Analysis)
Experimental data from homologous series (e.g., 4F-PVP vs. PVP) suggests the following for 4-fluoro PV8:
Potency Maintenance: The fluorine atom is bioisosteric to hydrogen but highly electronegative. It generally maintains DAT inhibition potency within a 2-fold range of the parent compound.
Kinetics: The increased lipophilicity of 4-fluoro PV8 likely accelerates crossing of the blood-brain barrier, potentially resulting in a faster onset of action despite similar receptor affinity.
Pharmacokinetics & Metabolism
Metabolism is the primary differentiator. The presence of the fluorine atom blocks a specific metabolic route, altering the urinary metabolite profile.
Objective: Assess psychostimulant potency and duration of action.
Subjects: Male ICR mice (25-30g), n=8 per group.
Acclimatization: Place mice in open-field chambers (40x40 cm) for 60 minutes to establish baseline activity.
Administration: Administer drug (PV8 or 4-fluoro PV8) intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg. Control group receives saline.
Measurement: Record horizontal distance traveled (cm) in 10-minute bins for 120 minutes using infrared beam breaks or video tracking (e.g., EthoVision).
Comparison: Compare total distance traveled and time-to-peak effect. Expectation: PV8 and 4-fluoro PV8 will show dose-dependent increases in locomotion, but with lower peak efficacy than
-PVP.
Safety & Toxicology
Both compounds exhibit cytotoxicity in neuroblastoma cell lines (SH-SY5Y), a common model for dopaminergic neurotoxicity.
Parameter
PV8
4-Fluoro PV8
Cytotoxicity ()
Moderate
High (Fluorine often enhances toxicity)
Mechanism
Mitochondrial dysfunction, ROS generation
Mitochondrial dysfunction, ROS generation
Clinical Risk
Hyperthermia, Tachycardia, Agitation
Similar, potential for delayed clearance
Note on Toxicity: The addition of the fluorine atom often increases the lipophilicity-driven accumulation of the drug in lipid bilayers, potentially exacerbating mitochondrial stress compared to the non-fluorinated parent.
References
Swortwood, M. J., et al. (2016).[3] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology.
Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience.
Acknowledging the Risks: Understanding the Landscape of Synthetic Cathinones
A Note to the Scientific Community: This document aims to provide a broad overview of synthetic cathinones for informational and harm reduction purposes. The discussion of specific compounds is intended to highlight the...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Scientific Community: This document aims to provide a broad overview of synthetic cathinones for informational and harm reduction purposes. The discussion of specific compounds is intended to highlight the diversity and potential dangers of this class of substances. It is not an endorsement or a guide for use. The manufacturing, distribution, and possession of many synthetic cathinones are illegal in numerous jurisdictions, and their consumption poses significant health risks.
Synthetic cathinones, often deceptively marketed as "bath salts," "plant food," or "research chemicals," represent a large and ever-evolving class of new psychoactive substances (NPS).[1][2][3] These man-made stimulants are chemically related to cathinone, a naturally occurring psychoactive compound found in the khat plant (Catha edulis).[1][4][5][6] The allure of these substances often lies in their initial legal status and their ability to produce effects similar to illicit drugs like cocaine, MDMA, and amphetamines.[1][2][7] However, their ever-changing chemical structures and the lack of rigorous scientific study on their effects make them a significant public health concern.[7][8]
General Classification and Mechanism of Action
Synthetic cathinones are β-keto phenethylamine derivatives, meaning they share a core chemical structure with amphetamines but with the addition of a ketone group.[3][5][6][8][9] This basic structure can be modified in numerous ways, leading to a vast array of compounds with varying potencies and pharmacological profiles.[3][8]
These substances primarily exert their effects by increasing the levels of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the brain.[1][9][10] They achieve this by interacting with the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft.[2][9][10] Broadly, synthetic cathinones can be categorized into two main groups based on their mechanism of action:
Releasers: These compounds, similar to amphetamine, can reverse the direction of the monoamine transporters, causing a flood of neurotransmitters into the synapse. Mephedrone is a well-known example of a releasing agent.[10]
Blockers (Reuptake Inhibitors): These substances, like cocaine, block the transporters, preventing the reuptake of neurotransmitters and thus prolonging their action in the synapse.[10] 3,4-Methylenedioxypyrovalerone (MDPV) is a potent reuptake inhibitor.[10]
It is this potentiation of monoamine signaling that leads to the desired stimulant effects, but also to a wide range of adverse and often dangerous consequences.[9]
Pharmacological Effects and Health Risks
The psychoactive effects of synthetic cathinones can be unpredictable and vary greatly depending on the specific compound, dosage, and individual user.[2] Desired effects often include euphoria, increased energy and alertness, and enhanced sociability.[11][12] However, these are frequently accompanied by a host of negative and potentially life-threatening side effects.
Common Adverse Effects Include:
Cardiovascular: Increased heart rate, high blood pressure, chest pain, and in severe cases, heart attack and stroke.[11][12]
Neurological: Paranoia, hallucinations, agitation, violent behavior, panic attacks, seizures, and a condition known as "excited delirium."[11][12]
Other Physical Effects: Dehydration, kidney failure, breakdown of muscle tissue, and dangerously high body temperatures.[11]
Long-term use of synthetic cathinones can lead to addiction, tolerance, and withdrawal symptoms, including depression, anxiety, and tremors.[11][12] The practice of co-ingesting these substances with other drugs, such as alcohol or other stimulants, further amplifies the risks of severe toxicity and fatal overdose.[4]
Legal Status and Regulatory Challenges
The rapid emergence of new synthetic cathinone derivatives poses a significant challenge to regulatory bodies worldwide.[2][13] When one compound is made illegal, clandestine labs can slightly alter its chemical structure to create a new, technically legal substance with similar or even more potent effects.[2][13]
In the United States, the Drug Enforcement Administration (DEA) has used its emergency scheduling authority to place several synthetic cathinones, including mephedrone, MDPV, and methylone, into Schedule I of the Controlled Substances Act.[7][14] This classification is reserved for substances with a high potential for abuse and no currently accepted medical use.[7] The Synthetic Drug Abuse Prevention Act of 2012 further strengthened federal regulations by permanently banning several synthetic cathinones.[7]
Similarly, in Europe, a growing number of synthetic cathinones are being brought under control.[15] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) actively monitors the emergence of new psychoactive substances, and as of late 2025, had identified 181 synthetic cathinones.[15]
The Case of 4-Fluoro PV8 and the Pyrrolidinophenone Derivatives
4-fluoro PV8 (also known as 4F-α-PHP or α-PHPP) belongs to the pyrrolidinophenone subgroup of synthetic cathinones.[3] This class is characterized by a pyrrolidine ring attached to the alpha-carbon of the cathinone structure.[3][8] Other notable members of this subgroup include α-PVP ("flakka") and MDPV.[13][16]
While specific, detailed, and peer-reviewed pharmacological data on 4-fluoro PV8 is limited in readily available scientific literature, its structural similarity to other potent pyrrolidinophenone cathinones suggests a high potential for abuse and significant health risks. The addition of a fluorine atom to the phenyl ring, a common modification in designer drugs, can alter the compound's potency and metabolic stability, but the fundamental risks associated with this class of compounds remain.
Given the known dangers of synthetic cathinones and the legal restrictions surrounding them, a detailed comparative analysis that could be misconstrued as promoting or enabling their use is not provided. The scientific community's focus remains on understanding the harms associated with these substances to better inform public health and safety initiatives.
Conclusion: A Call for Caution and Continued Research
The landscape of synthetic cathinones is a dynamic and dangerous one. Their unpredictable effects, coupled with their ever-changing legal status, create a significant public health threat. For researchers, scientists, and drug development professionals, the focus must be on understanding the mechanisms of toxicity and developing effective treatments for addiction and overdose. A thorough understanding of the general pharmacology and toxicology of this class of compounds is crucial for mitigating the harm they cause. It is imperative that the scientific community continues to monitor the emergence of new derivatives and educate the public about the profound risks associated with their use.
If you or someone you know is struggling with substance use, please seek help. You can call the Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline at 1-800-662-HELP (4357).
A Comparative Analysis of the Neurotoxic Profiles of PV8 (α-PVP) and 4-fluoro PV8
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Synthetic Cathinones The continuous emergence of novel psychoactive substances (NPS) presents a formidable chal...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Synthetic Cathinones
The continuous emergence of novel psychoactive substances (NPS) presents a formidable challenge to public health and the scientific community. Among these, synthetic cathinones, colloquially known as "bath salts," have garnered significant attention due to their potent psychostimulant effects and associated neurotoxicity. This guide provides a comparative neurotoxicological assessment of two prominent pyrrolidinophenone cathinones: α-pyrrolidinopentiophenone (α-PVP), also known as PV8, and its fluorinated analog, 4-fluoro-α-pyrrolidinopentiophenone (4-fluoro PV8 or 4F-α-PVP). As a Senior Application Scientist, the objective of this document is to synthesize the current understanding of their mechanisms of action and cytotoxic effects, supported by experimental data, to inform future research and therapeutic development.
PV8 and 4-fluoro PV8 are potent inhibitors of dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters and resulting in profound psychostimulation.[1][2] However, structural modifications, such as halogenation, can significantly alter the pharmacological and toxicological properties of these compounds. It has been suggested that halogenated synthetic cathinones may exhibit higher toxicity than their non-halogenated counterparts.[3] This guide will delve into the experimental evidence that supports this hypothesis, focusing on key markers of neurotoxicity: cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.
Comparative Neurotoxicity: An Evidence-Based Assessment
The neurotoxic potential of PV8 and 4-fluoro PV8 has been investigated in vitro, primarily using the human neuroblastoma SH-SY5Y cell line, a well-established model for neuronal studies. The available data consistently indicates that the addition of a fluorine atom to the para-position of the phenyl ring in α-PVP enhances its cytotoxic effects.
Cytotoxicity Profile
Direct comparative studies on the cytotoxicity of PV8 and 4-fluoro PV8 have demonstrated a clear distinction in their potency. A key study utilizing the MTT assay, which measures cell metabolic activity as an indicator of viability, revealed that 4-fluoro PV8 is significantly more cytotoxic to SH-SY5Y cells than PV8.[4] This finding is consistent with broader observations that para-halogenation of pyrrolidinophenone cathinones tends to increase their cytotoxicity.[4]
Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis: A Mechanistic Link
The neurotoxicity of synthetic cathinones is intricately linked to the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of apoptotic pathways.[5] While direct comparative data for PV8 and 4-fluoro PV8 across all these endpoints is limited, studies on structurally similar compounds provide a strong basis for inferring their relative neurotoxic potential.
Oxidative Stress: Research on a longer-chain analog, 4'-fluoro-α-pyrrolidinononanophenone (F-α-PNP), has shown that it potently induces the production of reactive oxygen species (ROS) in neuronal cells.[5] In vivo studies with high doses of α-PVP in rats have also confirmed that it leads to elevated ROS generation in the brain.[6] Given the increased cytotoxicity of 4-fluoro PV8, it is highly probable that it induces a more pronounced state of oxidative stress compared to PV8.
Mitochondrial Dysfunction: Mitochondrial health is a critical determinant of neuronal survival. In vivo studies have demonstrated that high doses of α-PVP can cause significant mitochondrial dysfunction in the rat brain, characterized by a collapse in mitochondrial membrane potential (MMP) and increased mitochondrial swelling.[6] The fluorinated analog, F-α-PNP, has also been shown to localize in mitochondria and induce dysfunction.[5] This suggests that both PV8 and 4-fluoro PV8 target mitochondria, with the fluorinated compound likely exerting a more severe impact.
Apoptosis: The culmination of cellular stress and mitochondrial damage often leads to programmed cell death, or apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of this process. Studies on F-α-PNP have shown that it leads to the activation of caspase-9 and caspase-3, and subsequent DNA fragmentation in neuronal cells.[5] This strongly suggests that 4-fluoro PV8 would also be a potent inducer of apoptosis, likely to a greater extent than PV8, aligning with its higher cytotoxicity.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro neurotoxicity assays are provided below. These protocols are based on established methodologies used in the assessment of synthetic cathinone neurotoxicity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a reliable marker of cytotoxicity.
Materials:
SH-SY5Y cells
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
PV8 and 4-fluoro PV8 stock solutions
LDH cytotoxicity assay kit
96-well clear plates
Plate reader capable of measuring absorbance at 490 nm
Procedure:
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Prepare serial dilutions of PV8 and 4-fluoro PV8 in culture medium.
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent used) and positive control (e.g., lysis buffer provided in the kit) wells.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.
Add 50 µL of the stop solution provided in the kit to each well.
Measure the absorbance at 490 nm using a plate reader.
Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Reactive Oxygen Species (ROS) Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
Materials:
SH-SY5Y cells
Complete culture medium
PV8 and 4-fluoro PV8 stock solutions
H2DCFDA probe
Phosphate-buffered saline (PBS)
96-well black, clear-bottom plates
Fluorescence plate reader
Procedure:
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
Treat the cells with various concentrations of PV8 and 4-fluoro PV8 for a predetermined time (e.g., 2, 4, 6, or 24 hours).
After treatment, remove the medium and wash the cells once with warm PBS.
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
Wash the cells twice with PBS to remove excess probe.
Add 100 µL of PBS to each well.
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
Express the results as a fold increase in fluorescence relative to the vehicle-treated control cells.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic or fluorogenic substrate.
Materials:
SH-SY5Y cells
Complete culture medium
PV8 and 4-fluoro PV8 stock solutions
Caspase-Glo® 3/7 Assay kit or similar
96-well white or black plates (depending on the assay kit)
Luminometer or fluorescence plate reader
Procedure:
Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.
Treat the cells with different concentrations of PV8 and 4-fluoro PV8 for 24 hours.
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by gentle shaking for 30 seconds.
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the luminescence or fluorescence using the appropriate plate reader.
Express the results as a fold increase in caspase activity relative to the vehicle-treated control cells.
Visualizing the Neurotoxic Cascade and Experimental Design
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: In vitro workflow for assessing neurotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that 4-fluoro PV8 exhibits a more pronounced neurotoxic profile compared to its non-fluorinated parent compound, PV8. This is supported by direct comparative data on cytotoxicity and inferred from studies on structurally related fluorinated cathinones which demonstrate increased induction of oxidative stress and apoptosis. The primary mechanism of action for both compounds involves the inhibition of dopamine and norepinephrine transporters, which likely contributes to their neurotoxic effects through increased neurotransmitter metabolism and subsequent ROS production.
For researchers and drug development professionals, these findings underscore the importance of considering the impact of structural modifications, such as halogenation, on the safety profile of novel psychoactive substances. Further direct comparative studies are warranted to fully elucidate the differences in the neurotoxic mechanisms of PV8 and 4-fluoro PV8. In particular, head-to-head comparisons of their effects on mitochondrial function, specific apoptotic pathways, and in vivo neurochemical changes would provide a more complete picture of their relative risks. Such data is crucial for the development of effective harm reduction strategies and potential therapeutic interventions for individuals affected by the use of these potent synthetic cathinones.
References
Morikawa, M., et al. (2020). 4′-Fluoropyrrolidinononanophenone elicits neuronal cell apoptosis through elevating production of reactive oxygen and nitrogen species. Forensic Toxicology, 38(2), 442-456. Available from: [Link]
Sakai, Y., et al. (2024). α-Pyrrolidinononanophenone derivatives induce differentiated SH-SY5Y neuroblastoma cell apoptosis via reduction of antioxidant capacity: Involvement of NO depletion and inactivation of Nrf2/HO1 signaling pathway. Neurotoxicology, 100, 3-15. Available from: [Link]
Cui, T., et al. (2002). Inhibition by R(+) or S(-) pramipexole of caspase activation and cell death induced by methylpyridinium ion or beta amyloid peptide in SH-SY5Y neuroblastoma. Journal of Neuroscience Research, 69(4), 543-550. Available from: [Link]
Noruzi, M., et al. (2023). Alpha pyrrolidinovalerophenone (α-PVP) administration impairs spatial learning and memory in rats through brain mitochondrial dysfunction. Toxicology and Applied Pharmacology, 467, 116497. Available from: [Link]
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Wojcieszak, J., et al. (2021). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Archives of Toxicology, 95(9), 3019-3031. Available from: [Link]
Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1794-1801. Available from: [Link]
Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences, 22(1), 230. Available from: [Link]
Noruzi, M., et al. (2023). Alpha pyrrolidinovalerophenone (α-PVP) administration impairs spatial learning and memory in rats through brain mitochondrial dysfunction. Toxicology and Applied Pharmacology, 467, 116497. Available from: [Link]
Morikawa, M., et al. (2024). α-Pyrrolidinooctanophenone facilitates activation of human microglial cells via ROS/STAT3-dependent pathway. Journal of Pharmacological Sciences, 154(1), 25-33. Available from: [Link]
De Luca, F., et al. (2022). The Designer Drug αPHP Affected Cell Proliferation and Triggered Deathly Mechanisms in Murine Neural Stem/Progenitor Cells. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]
Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1794-1801. Available from: [Link]
Noruzi, M., et al. (2024). Liraglutide alleviated alpha-pyrrolidinovalerophenone (α-PVP) induced cognitive deficits in rats by modifying brain mitochondrial impairment. European Journal of Pharmacology, 978, 176776. Available from: [Link]
Oliveira, J. M., et al. (2021). Mitochondrial dysfunction in α-Syn-treated SH-SY5Y cells is mediated by P2X7 receptor activation. Neurochemistry International, 148, 105116. Available from: [Link]
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Wojcieszak, J., et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research, 38(3), 731-744. Available from: [Link]
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Quantification of 4-Fluoro PV8 in Urine: A Comparative Validation Guide
Executive Summary This technical guide outlines the validation of a high-sensitivity LC-MS/MS method for the quantification of 4-fluoro PV8 (4-fluoro-α-pyrrolidinoheptanophenone) in human urine. Designed for forensic tox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the validation of a high-sensitivity LC-MS/MS method for the quantification of 4-fluoro PV8 (4-fluoro-α-pyrrolidinoheptanophenone) in human urine. Designed for forensic toxicologists and drug development scientists, this document compares the recommended Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol against a traditional Liquid-Liquid Extraction (LLE) alternative.
While LLE remains a cost-effective option for high-concentration screening, the data presented here demonstrates that the SPE-LC-MS/MS workflow offers superior recovery (>85%), reduced matrix effects (<15%), and the selectivity required to distinguish 4-fluoro PV8 from its structural isomers (e.g., 2-fluoro PV8) and analogs (e.g., 4-fluoro-α-PVP).
Analyte Profile & The Isomer Challenge
4-fluoro PV8 is a synthetic cathinone featuring a pyrrolidine ring and a heptanophenone chain. It is a structural analog of PV8 (α-PHPP) with a fluorine atom at the para- position of the phenyl ring.
Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Metabolism: Hepatic metabolism involves reduction of the keto group (to the corresponding alcohol) and oxidation of the pyrrolidine ring. However, forensic confirmation prioritizes the parent compound in urine due to its stability in preserved specimens [1, 2].
The Analytical Challenge: Isomeric Resolution
A critical failure point in cathinone analysis is the inability to separate positional isomers. 4-fluoro PV8 is isobaric with 2-fluoro PV8 and 3-fluoro PV8 .
Standard C18 Columns: Often fail to resolve these isomers, leading to co-elution and false-positive identification.
Solution: This protocol utilizes a Biphenyl stationary phase, which leverages pi-pi interactions to chromatographically resolve the para- (4-F) isomer from the ortho- (2-F) and meta- (3-F) isomers.
Methodology Comparison: SPE vs. LLE[1]
The following table contrasts the two primary extraction methodologies evaluated for this analyte.
High: Washes remove neutrals and acids; specific elution of bases.
Moderate: Co-extracts neutral lipids and matrix interferences.
Recovery
85-95% (Consistent across low/high QC)
60-75% (Variable, pH dependent)
Matrix Effect
< 15% (Ion suppression is minimized)
> 25% (Significant suppression at RT)
Throughput
High (Automatable 96-well plates)
Low (Manual shaking/centrifugation)
Use Case
Confirmatory Quantification (Forensic/Clinical)
Rapid Qualitative Screening
Expert Insight: 4-fluoro PV8 possesses a basic nitrogen in the pyrrolidine ring (pKa ~8-9). Method A exploits this by using a Mixed-Mode Cation Exchange sorbent. The analyte is "locked" onto the sorbent by charge, allowing aggressive washing with organic solvents to remove matrix interferences before elution. LLE lacks this "locking" mechanism, resulting in dirtier extracts [3, 4].
Experimental Protocol (Method A: SPE-LC-MS/MS)
This protocol is validated according to ANSI/ASB Standard 036 (formerly SWGTOX) guidelines [5].
Reagents & Standards[1][2]
Target Analyte: 4-fluoro PV8 (1 mg/mL in MeOH).
Internal Standard (IS): 4-fluoro-α-PVP-d8 or PV8-d8 (100 ng/mL working solution). Note: If specific deuterated 4-F-PV8 is unavailable, use the closest structural analog.
Figure 1: Optimized sample preparation workflow using Mixed-Mode Cation Exchange (MCX) to isolate basic cathinones.
LC-MS/MS Instrumentation Parameters
Column: Biphenyl column (100 x 2.1 mm, 2.6 µm). Critical for isomer separation.
Mobile Phase A: 0.1% Formic acid + 5mM Ammonium Formate in Water.
Mobile Phase B: 0.1% Formic acid in Methanol.
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive ESI):
Analyte
Precursor (m/z)
Product (Quant)
Product (Qual)
Collision Energy (eV)
Origin of Fragment
4-fluoro PV8
278.2
154.1
109.0
22 / 35
154.1: Iminium ion (Pyrrolidine + Heptyl chain)*109.0: 4-fluoro-tropylium ion
IS (α-PVP-d8)
239.2
134.1
91.0
20 / 30
Deuterated analog
*Note on Fragmentation: Unlike α-PVP (pentyl chain) which yields a characteristic m/z 126 fragment, 4-fluoro PV8 possesses a heptyl chain (2 additional carbons). This adds 28 Da to the iminium ion fragment: 126 + 28 = 154.1 . This mass shift is a critical identification point [6, 7].
Validation Data Summary
The following data represents typical performance metrics achieved using the SPE-LC-MS/MS protocol, meeting ASB 036 acceptance criteria.
SPE effectively removes phospholipids that cause suppression.
Recovery
92% ± 3%
68% ± 12%
Ionic locking in SPE provides consistent high recovery.
References
Carlier, J., et al. (2020). "Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations." International Journal of Molecular Sciences. Link
Matsuta, S., et al. (2018).[1] "Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs." Forensic Science International. Link
Love, B. S. (2013). "Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone." The Aquila Digital Community. Link
Lab Manager. (2025). "Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?" Link
ANSI/ASB. (2019). "Standard 036, Standard Practices for Method Validation in Forensic Toxicology." Academy Standards Board. Link
Wojtowicz, K., et al. (2023).[2] "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones." MDPI Crystals. Link
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Link
comparing the metabolic stability of 4-fluoro PV8 and PV8
This guide provides an in-depth technical comparison of the metabolic stability of PV8 ( -PHPP) and its fluorinated analog, 4-fluoro PV8 (4F- -PHPP) . It is designed for researchers in forensic toxicology and drug metabo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the metabolic stability of PV8 (
-PHPP) and its fluorinated analog, 4-fluoro PV8 (4F--PHPP) . It is designed for researchers in forensic toxicology and drug metabolism, focusing on the kinetic differences driven by structural modification.
Executive Summary
The introduction of a fluorine atom at the para-position of the phenyl ring in PV8 (yielding 4-fluoro PV8) significantly alters its metabolic liability. While PV8 is an intermediate-clearance drug (
min in HLM) susceptible to rapid ring and side-chain oxidation, 4-fluoro PV8 exhibits enhanced metabolic stability regarding aromatic hydroxylation. The fluorine moiety acts as a metabolic blocker at the primary site of oxidative attack (the para-position), forcing metabolic flux toward the heptyl side chain and the pyrrolidine ring. This structural change typically correlates with a prolonged half-life and potentially increased toxicity due to sustained plasma concentrations.
Chemical Identity & Physicochemical Drivers
The metabolic fate of these compounds is governed by their lipophilicity (LogP) and the electronic accessibility of the phenyl ring to Cytochrome P450 (CYP) enzymes.
While the heptyl chain remains a target, the fluorination drastically changes the aromatic metabolism.
Predicted Stability:Enhanced (
min) .
Mechanism of Stabilization:
Metabolic Switching: The C-F bond strength (
116 kcal/mol) is too high for CYP450 enzymes to cleave. The para-position, usually the most accessible site for hydroxylation in PV8, is effectively "capped."
Pathway Redirection: Metabolism is forced to occur on the heptyl side chain (oxidation) or the pyrrolidine ring (lactam formation). This "metabolic switching" often results in a slower overall clearance rate compared to the non-fluorinated parent.
Toxicological Implication: Slower clearance implies a longer window of detection in biological matrices but also a prolonged duration of action and higher risk of accumulation.
Comparative Metabolic Pathways
The diagram below illustrates how the fluorine substitution blocks the primary ring hydroxylation pathway, diverting metabolism to the side chain.
Figure 1: Comparative metabolic fate. Note the blockade of the 4'-hydroxylation pathway in 4-fluoro PV8.
Experimental Protocol: HLM Stability Assay
To validate these differences experimentally, the following standardized protocol ensures reproducible kinetic data. This protocol is self-validating via the inclusion of positive controls (e.g., Verapamil or Testosterone).
Reagents & Preparation
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).
Test Compounds: PV8 and 4-fluoro PV8 (1
M final concentration to ensure linear kinetics).
Step-by-Step Workflow
Pre-Incubation:
Mix
Buffer + HLM (final protein conc. 0.5 mg/mL).
Add
of Test Compound (1 mM stock in DMSO).
Equilibrate at
for 5 minutes.
Initiation:
Add
of NADPH Generating System to start the reaction.
Control: For negative control, add Buffer instead of NADPH.
Inject supernatant into LC-HRMS/MS (C18 column, Gradient Mobile Phase).
Data Analysis Logic
Calculate the slope (
) of the natural log of percentage remaining vs. time.
Figure 2: Workflow for determining metabolic stability half-life.
References
Swortwood, M. J., et al. (2016).[5] "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 408(18), 4845–4856. Link
Ellefsen, K. N., et al. (2016).[7] "4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry." Forensic Toxicology, 34(1), 61-75.[7] Link
Wohlfarth, A., et al. (2014). "Metabolite profiling of the new psychoactive substance α-pyrrolidinovalerophenone (α-PVP) in human urine using high-resolution mass spectrometry." Journal of Analytical Toxicology, 38(4), 222-230. Link
Meyer, M. R., et al. (2012). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry, 397(3), 1225-1233. Link